molecular formula C24H30ClN3O7 B1215341 Clebopride malate CAS No. 57645-91-7

Clebopride malate

货号: B1215341
CAS 编号: 57645-91-7
分子量: 508.0 g/mol
InChI 键: NYNKCGWJPNZJMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Clebopride malate is a member of piperidines.

属性

CAS 编号

57645-91-7

分子式

C24H30ClN3O7

分子量

508.0 g/mol

IUPAC 名称

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;2-hydroxybutanedioic acid

InChI

InChI=1S/C20H24ClN3O2.C4H6O5/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-2(4(8)9)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)

InChI 键

NYNKCGWJPNZJMI-UHFFFAOYSA-N

手性 SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O

规范 SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O

其他CAS编号

57645-91-7

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Clebopride Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with established efficacy as a gastroprokinetic and antiemetic agent. Its therapeutic effects are derived from a dual mechanism of action, functioning as a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist at the serotonin (B10506) 5-HT4 receptor. This guide provides a comprehensive technical overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the pharmacological profile of clebopride. Quantitative data on receptor binding affinities and functional potencies are presented to provide a clear comparative analysis of its activity at various receptor subtypes.

Core Mechanism of Action: A Dual-Pronged Approach

Clebopride's pharmacological activity is primarily attributed to its interaction with two key receptor systems involved in the regulation of gastrointestinal motility and the emetic reflex:

  • Dopamine D2 Receptor Antagonism: Clebopride exhibits a high affinity for dopamine D2 receptors, where it acts as an antagonist.[1][2][3] In the gastrointestinal tract, dopamine typically exerts an inhibitory effect on motility by suppressing acetylcholine (B1216132) release from myenteric motor neurons. By blocking these D2 receptors, clebopride disinhibits cholinergic pathways, leading to increased acetylcholine release and enhanced smooth muscle contraction, thereby promoting gastric emptying and intestinal transit.[4] Its antiemetic properties are largely due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a critical area for detecting emetic stimuli.[4]

  • Serotonin 5-HT4 Receptor Partial Agonism: In addition to its antidopaminergic effects, clebopride functions as a partial agonist at serotonin 5-HT4 receptors.[4][5] These receptors are predominantly expressed on presynaptic terminals of cholinergic neurons in the enteric nervous system. Activation of 5-HT4 receptors stimulates the release of acetylcholine, further contributing to the prokinetic effects of the drug.[4] As a partial agonist, clebopride elicits a submaximal response compared to a full agonist, a characteristic that can contribute to a favorable therapeutic window.

Quantitative Receptor Pharmacology

The affinity of clebopride for its primary targets and other receptors has been quantified through various in vitro studies. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction.

Receptor SubtypeReported Kngcontent-ng-c4139270029="" class="ng-star-inserted">i Value (nM)Reference(s)
Dopamine D2 1.5[3]
3.5[1][2]
α2-Adrenergic 780[1][2]
Serotonin 5-HT2 Lower affinity (specific Ki not reported)[6]
Serotonin 5-HT4 Partial Agonist (specific Kngcontent-ng-c4139270029="" class="ng-star-inserted">i not reported)[4][5][7]

Note: Variations in Ki values can arise from different experimental conditions, such as tissue source and radioligand used.

An in vitro study on guinea pig stomach strips demonstrated that clebopride inhibits electrically stimulated contractions with an IC50 value of 0.43 μM.[1][2]

Signaling Pathways

The dual mechanism of clebopride involves two distinct G-protein coupled receptor (GPCR) signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gαi/o).[8] Antagonism by clebopride blocks the downstream effects of dopamine binding, which include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By preventing this inhibitory signal, clebopride effectively promotes neuronal excitability and acetylcholine release.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Clebopride Clebopride Clebopride->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Dopamine D2 receptor antagonism by clebopride.
Serotonin 5-HT4 Receptor Signaling

Conversely, 5-HT4 receptors are coupled to stimulatory G-proteins (Gαs).[9] As a partial agonist, clebopride binds to and activates these receptors, stimulating adenylyl cyclase. This leads to an increase in intracellular cAMP levels, activation of Protein Kinase A (PKA), and ultimately enhanced acetylcholine release from enteric neurons.

Serotonin 5-HT4 receptor partial agonism by clebopride.

Experimental Protocols

The characterization of clebopride's mechanism of action relies on established in vitro pharmacological assays.

Dopamine D2 Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound (clebopride) for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the affinity of clebopride for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells expressing recombinant human D2 receptors or from tissue homogenates rich in D2 receptors (e.g., bovine or canine brain striatum).[3]

  • Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-spiperone.

  • Test Compound: Clebopride malate.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., unlabeled spiperone (B1681076) or haloperidol) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl₂ and NaCl.

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Methodology:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of clebopride.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the clebopride concentration. The IC50 (the concentration of clebopride that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set Up Assay Plate: - Membranes - [³H]-Radioligand - Clebopride (variable conc.) - Controls Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Rapid Filtration & Washing Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis: - Calculate IC₅₀ - Calculate Kᵢ Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
5-HT4 Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of clebopride to stimulate the production of cyclic AMP (cAMP) in cells expressing 5-HT4 receptors, thus determining its functional activity (EC50 and intrinsic activity).

Objective: To characterize the partial agonist activity of clebopride at the 5-HT4 receptor.

Materials:

  • Cell Line: A stable cell line expressing recombinant human 5-HT4 receptors (e.g., CHO or HEK293 cells).

  • Test Compound: this compound.

  • Full Agonist Control: A known full 5-HT4 agonist (e.g., serotonin or a synthetic agonist like prucalopride).

  • Antagonist Control: A known 5-HT4 antagonist to confirm receptor-specific effects.

  • Cell Culture Medium and Reagents.

  • cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.

Methodology:

  • Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate density.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere.

  • Compound Addition: Pre-incubate the cells with a PDE inhibitor. Then, add varying concentrations of clebopride or the full agonist control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of its maximal effect) and the Emax (the maximum effect) for both clebopride and the full agonist. The intrinsic activity of clebopride is calculated as the ratio of its Emax to the Emax of the full agonist.

cAMP_Assay_Workflow Start Start Culture_Cells Culture 5-HT4 Receptor-Expressing Cells Start->Culture_Cells Plate_Cells Plate Cells in Multi-well Plate Culture_Cells->Plate_Cells Add_Compounds Add PDE Inhibitor, then Clebopride or Controls (variable conc.) Plate_Cells->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Lyse_Detect Lyse Cells & Detect cAMP Levels Incubate->Lyse_Detect Analyze Data Analysis: - Calculate EC₅₀ & Eₘₐₓ - Determine Intrinsic Activity Lyse_Detect->Analyze End End Analyze->End

Workflow for a 5-HT4 receptor functional cAMP assay.

Conclusion

The mechanism of action of this compound is well-defined, stemming from its synergistic actions as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist. This dual pharmacology effectively enhances gastrointestinal motility and suppresses emesis. The high affinity for the D2 receptor underscores its potent antidopaminergic effects, while its partial agonism at the 5-HT4 receptor provides an additional prokinetic drive. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued study and development of compounds targeting these key regulatory pathways in gastrointestinal function.

References

Clebopride Malate: A Technical Guide to its Dopamine D2 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163), a substituted benzamide, is a dopamine (B1211576) antagonist with prokinetic and antiemetic properties, primarily utilized in the management of functional gastrointestinal disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its interaction with the dopamine D2 receptor. This technical guide provides a comprehensive overview of the binding affinity of clebopride malate (B86768) for the dopamine D2 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of clebopride for the dopamine D2 receptor has been quantified in several studies, demonstrating its high potency. The data from key studies are summarized in the table below for comparative analysis.

Affinity MetricValue (nM)RadioligandTissue/Cell TypeReference
Ki3.5Not specifiedBovine brain membranesTakeda K, et al. (1991)[4][5][6]
Kd1.5[3H]spiperoneCanine brain striatumNiznik HB, et al. (1985)[7][8]
Ki~2Not specifiedNot specified (review)Tonini M, et al. (2004) cited in Kaar et al. (2022)[9]

Ki : Inhibition constant; the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Kd : Equilibrium dissociation constant; the concentration of a ligand at which half of the receptors are occupied at equilibrium.

Experimental Protocols

The determination of clebopride's binding affinity for the dopamine D2 receptor is typically achieved through radioligand binding assays. Below are detailed methodologies adapted from the cited literature.

Radioligand Binding Assay for Kd Determination (adapted from Niznik HB, et al., 1985)

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) of a radioligand to the D2 receptor, which can then be used in competition assays to determine the Ki of clebopride.

1. Membrane Preparation (Canine Brain Striatum):

  • Canine brain striata are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g) to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or Lowry assay).

2. Saturation Binding Assay:

  • A series of tubes are prepared, each containing a constant amount of membrane preparation.

  • Increasing concentrations of the radioligand (e.g., [3H]spiperone) are added to the tubes.

  • A parallel set of tubes is prepared with the addition of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone) to determine non-specific binding.

  • The tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • The specific binding data is then plotted against the radioligand concentration.

  • The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the saturation curve, typically using a one-site binding model.

Radioligand Competition Assay for Ki Determination (adapted from Takeda K, et al., 1991)

This protocol describes a competition binding experiment to determine the inhibition constant (Ki) of clebopride.

1. Assay Setup:

  • Assay tubes are prepared containing the membrane preparation (e.g., bovine brain membranes), a fixed concentration of the radioligand (typically at or below its Kd value), and the assay buffer.

  • Increasing concentrations of unlabeled clebopride are added to the tubes.

  • Control tubes for total binding (no competing ligand) and non-specific binding (a high concentration of a standard D2 antagonist) are included.

2. Incubation and Filtration:

  • The tubes are incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated by rapid filtration, and the filters are washed as described in the saturation assay protocol.

3. Data Analysis:

  • The radioactivity on the filters is counted.

  • The percentage of specific binding of the radioligand is plotted against the logarithm of the clebopride concentration.

  • The IC50 value (the concentration of clebopride that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue (e.g., Striatum) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Membrane Pellet centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay membranes Membrane Aliquots protein_assay->membranes add_ligands Add Radioligand & Clebopride (competitor) membranes->add_ligands incubate Incubate to Equilibrium add_ligands->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count raw_data Radioactivity Counts count->raw_data calc_binding Calculate Specific Binding raw_data->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds & activates Clebopride Clebopride Malate Clebopride->D2R binds & blocks ATP ATP ATP->AC Cellular_Response Decreased Cellular Response cAMP->Cellular_Response leads to

References

Clebopride Malate: An In-Depth Examination of its 5-HT4 Receptor Partial Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) malate (B86768), a substituted benzamide, is a gastroprokinetic and antiemetic agent utilized in the management of functional gastrointestinal disorders.[1][2][3] Its therapeutic efficacy is attributed to a dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism at the serotonin (B10506) 5-HT4 receptor.[1] This technical guide provides a comprehensive overview of the 5-HT4 receptor partial agonist activity of clebopride, focusing on available data, experimental methodologies, and the underlying signaling pathways.

Core Concepts: 5-HT4 Receptor Activation

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, as well as in the central nervous system and cardiac tissue.[4] Activation of this receptor by an agonist initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response. In the context of the gastrointestinal system, this signaling pathway ultimately enhances acetylcholine (B1216132) release from enteric neurons, promoting smooth muscle contraction and increasing gastrointestinal motility.[1]

Data Presentation: Pharmacological Profile of Clebopride

The following tables summarize the available quantitative and qualitative data for clebopride's interaction with the 5-HT4 receptor and, for context, its primary target, the D2 receptor.

Table 1: Clebopride Binding Affinity

ReceptorLigandKi (nM)Tissue/SystemReference
5-HT4 CleboprideNot Reported--
D2 Clebopride~2Bovine Brain Membrane[5]

Note: While multiple sources confirm clebopride binds to the 5-HT4 receptor, a specific Ki value from competitive radioligand binding assays is not detailed in the reviewed literature.

Table 2: Clebopride Functional Activity

ReceptorAssay TypeParameterValue/ObservationTissue/SystemReference
5-HT4 cAMP AccumulationEC50Not Reported--
5-HT4 Force of ContractionAgonist EffectIncreased force of contraction in the presence of a phosphodiesterase inhibitor.Human Atrial Preparations[4][6]
5-HT4 Force of ContractionAntagonist EffectDiminished the positive inotropic effect of serotonin.Human Atrial Preparations[4][6]

Note: The dual agonist and antagonist effects observed in functional assays are characteristic of a partial agonist. The magnitude of the agonist effect is typically less than that of a full agonist like serotonin.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a representative experimental workflow for studying clebopride's activity at the 5-HT4 receptor.

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Clebopride Clebopride (Partial Agonist) Receptor 5-HT4 Receptor Clebopride->Receptor Binds Serotonin Serotonin (Full Agonist) Serotonin->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Motility) PKA->Response Leads to

Figure 1: 5-HT4 Receptor Signaling Pathway

Experimental_Workflow start Start: Isolated Tissue Preparation (e.g., Human Atrial Trabeculae) setup Mount tissue in organ bath with physiological solution. Electrically stimulate at a constant frequency (e.g., 1 Hz). start->setup measure_baseline Measure baseline force of contraction (FOC). setup->measure_baseline add_pde_inhibitor Administer Phosphodiesterase III Inhibitor (e.g., Cilostamide) to amplify cAMP signal. measure_baseline->add_pde_inhibitor add_clebopride Cumulatively add increasing concentrations of Clebopride. add_pde_inhibitor->add_clebopride measure_foc_clebo Measure FOC at each concentration. add_clebopride->measure_foc_clebo agonist_effect Observation: Increase in FOC (Demonstrates agonist activity) measure_foc_clebo->agonist_effect add_serotonin Administer a fixed concentration of Serotonin (Full Agonist). agonist_effect->add_serotonin measure_foc_sero Measure FOC. add_serotonin->measure_foc_sero add_clebopride_antagonist In the presence of Serotonin, add Clebopride. measure_foc_sero->add_clebopride_antagonist measure_foc_antagonist Measure FOC. add_clebopride_antagonist->measure_foc_antagonist antagonist_effect Observation: Decrease in Serotonin-induced FOC (Demonstrates antagonist activity of a partial agonist) measure_foc_antagonist->antagonist_effect end End: Data Analysis antagonist_effect->end

Figure 2: Workflow for Assessing Partial Agonism

Experimental Protocols

The following is a detailed description of a representative experimental protocol adapted from studies investigating the effects of clebopride on isolated human atrial preparations, which robustly demonstrates its partial agonist activity.[4][6]

Objective: To characterize the agonist and antagonist properties of clebopride at the 5-HT4 receptor by measuring its effect on the force of contraction in isolated, electrically stimulated human atrial tissue.

Materials:

  • Human atrial preparations (HAP) obtained during open-heart surgery.

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 and 5% CO2, maintained at 37°C.

  • Force transducer and recording system.

  • Electrical stimulator.

  • Clebopride malate.

  • Serotonin (as a full 5-HT4 agonist).

  • Cilostamide (phosphodiesterase III inhibitor).

  • GR125487 (selective 5-HT4 receptor antagonist).

Procedure:

  • Tissue Preparation:

    • Dissect human atrial tissue into small, thin trabeculae.

    • Mount the tissue strips vertically in an organ bath containing the physiological salt solution.

    • Connect one end of the tissue to a force transducer to measure isometric contraction.

    • Acclimatize the tissue under a resting preload for a defined period.

  • Stimulation:

    • Electrically stimulate the tissue preparations at a constant frequency (e.g., 1 Hz) with a defined voltage.

  • Assessment of Agonist Activity:

    • After a stable baseline of contractile force is established, administer a phosphodiesterase III inhibitor, such as cilostamide, to the organ bath. This step is crucial as it prevents the degradation of cAMP, thereby amplifying the signal generated by 5-HT4 receptor activation, which can be modest for partial agonists.

    • Once the effect of the phosphodiesterase inhibitor has stabilized, add clebopride to the organ bath in a cumulative, concentration-dependent manner.

    • Record the force of contraction at each concentration of clebopride until a plateau is reached. An increase in the force of contraction in the presence of clebopride indicates agonist activity.

  • Assessment of Antagonist Activity (Demonstrating Partial Agonism):

    • In a separate set of experiments, after establishing a baseline, induce a sustained increase in the force of contraction by administering a concentration of the full agonist, serotonin (e.g., 1 µM).

    • Once the serotonin-induced contraction has stabilized, add a high concentration of clebopride (e.g., 10 µM) to the organ bath.

    • A decrease in the serotonin-induced force of contraction upon the addition of clebopride demonstrates that clebopride can displace the full agonist and elicit a lower level of receptor activation, a hallmark of partial agonism.

  • Confirmation of 5-HT4 Receptor Mediation:

    • To confirm that the observed effects of clebopride are mediated by the 5-HT4 receptor, the experiments can be repeated in the presence of a selective 5-HT4 receptor antagonist, such as GR125487. The antagonist is expected to attenuate or abolish the positive inotropic effects of clebopride.

Data Analysis:

  • Express the changes in the force of contraction as a percentage of the baseline or in absolute units (e.g., milliNewtons).

  • Plot concentration-response curves for clebopride to visualize its agonist effect.

Conclusion

This compound exhibits a complex pharmacological profile, acting as a potent dopamine D2 receptor antagonist and a partial agonist at the 5-HT4 receptor. While specific quantitative measures of its binding affinity and potency at the 5-HT4 receptor are not well-documented in the available literature, functional studies in physiological systems, such as human cardiac tissue, clearly demonstrate its ability to both weakly activate the receptor and antagonize the effects of a full agonist. This partial agonism at the 5-HT4 receptor is a key contributor to its prokinetic effects in the gastrointestinal tract. Further research employing radioligand binding and cAMP accumulation assays with clebopride would be invaluable to fully quantify its interaction with the 5-HT4 receptor and to further elucidate its therapeutic potential and safety profile.

References

In Vitro Prokinetic Effects of Clebopride Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with established prokinetic and antiemetic properties. Its therapeutic efficacy in functional gastrointestinal disorders stems from a dual pharmacological mechanism: antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors. This guide provides an in-depth overview of the in vitro models and experimental protocols used to characterize the prokinetic effects of clebopride malate, presenting key quantitative data and outlining the underlying signaling pathways.

Core Mechanism of Action

Clebopride's prokinetic activity is primarily mediated through the modulation of neurotransmitter release in the enteric nervous system. By blocking inhibitory dopamine D2 receptors on cholinergic neurons, it disinhibits acetylcholine (B1216132) release. Furthermore, its partial agonist activity at 5-HT4 receptors, which are positively coupled to adenylyl cyclase, enhances acetylcholine release. The synergistic effect of these actions leads to increased smooth muscle contraction and enhanced gastrointestinal motility.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

ParameterReceptor/TissueValueReference
Ki Dopamine D2 (Bovine Brain Membranes)3.5 nM[1]
Ki α2 Adrenergic (Bovine Brain Membranes)780 nM[1]
IC50 ETS-induced Gastric Strip Contraction0.43 µM[1]

Table 1: Receptor Binding Affinity and Functional Antagonism of Clebopride.

ReceptorActionEffect on GI Motility
Dopamine D2 AntagonistIncreases acetylcholine release, promoting contractility
Serotonin 5-HT4 Partial AgonistEnhances acetylcholine release, promoting contractility

Table 2: Receptor Activity Profile of Clebopride.

Experimental Protocols

Isolated Guinea Pig Ileum Motility Assay (Trendelenburg Method)

This ex vivo method assesses the direct effects of a compound on intestinal peristalsis.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and flushed with Tyrode's solution.[2][3][4]

  • Apparatus Setup: The ileal segment is mounted in a Trendelenburg apparatus, which consists of an organ bath filled with Tyrode's solution, maintained at 37°C, and aerated with 95% O2/5% CO2.[5][6]

  • Peristaltic Reflex Induction: The peristaltic reflex is induced by increasing the intraluminal pressure by elevating a fluid-filled reservoir connected to the oral end of the ileum.[5][6]

  • Measurement: Contractions of the longitudinal and circular muscle layers are recorded using isotonic transducers.

  • Drug Application: this compound is added to the organ bath in increasing concentrations, and the effects on the frequency and amplitude of peristaltic contractions are measured.

Composition of Tyrode's Solution (g/L): [1][7][8][9][10]

ComponentConcentration (g/L)Molar Concentration (mM)
NaCl8.0137
KCl0.22.7
CaCl20.21.8
MgCl20.10.49
NaHCO31.011.9
NaH2PO40.050.42
Glucose1.05.6
Dopamine D2 Receptor Binding Assay

This assay determines the binding affinity of clebopride for the D2 receptor.

Methodology:

  • Membrane Preparation: A crude membrane fraction is prepared from bovine or porcine striatum, a brain region rich in D2 receptors.[11][12][13]

  • Incubation: The membranes are incubated with a radiolabeled D2 receptor antagonist, such as [3H]spiperone, in the presence of varying concentrations of this compound.[11][12][14]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of clebopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Acetylcholine Release Assay

This assay measures the effect of clebopride on acetylcholine release from myenteric neurons.

Methodology:

  • Tissue Preparation: Longitudinal muscle-myenteric plexus (LMMP) strips are prepared from the guinea pig ileum.[15][16]

  • Loading: The tissue is incubated with [3H]choline, which is taken up by cholinergic neurons and converted to [3H]acetylcholine.[17]

  • Stimulation: The LMMP strips are placed in a superfusion chamber and stimulated electrically to evoke the release of [3H]acetylcholine.

  • Sample Collection: The superfusate is collected in fractions.

  • Quantification: The amount of [3H]acetylcholine in each fraction is determined by liquid scintillation counting. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) can also be used for non-radioactive measurement.[15][18]

  • Drug Application: this compound is added to the superfusion medium, and its effect on both basal and electrically stimulated acetylcholine release is quantified.

Signaling Pathways and Visualizations

The prokinetic effects of this compound are the result of its interaction with two key G-protein coupled receptors (GPCRs) in the enteric nervous system.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints guinea_pig Guinea Pig ileum_isolation Ileum Isolation guinea_pig->ileum_isolation lmmp_prep LMMP Preparation ileum_isolation->lmmp_prep organ_bath Isolated Organ Bath (Trendelenburg) lmmp_prep->organ_bath ach_release Acetylcholine Release Assay lmmp_prep->ach_release motility Peristaltic Contractions organ_bath->motility ach_level [3H]Acetylcholine Levels ach_release->ach_level receptor_binding D2 Receptor Binding Assay binding_affinity Ki for D2 Receptor receptor_binding->binding_affinity bovine_brain Bovine Brain Membranes bovine_brain->receptor_binding

Experimental workflow for in vitro assessment.

signaling_pathway cluster_clebopride This compound cluster_receptors Receptors on Cholinergic Neuron cluster_signaling Intracellular Signaling cluster_output Cellular Response clebopride Clebopride d2_receptor Dopamine D2 Receptor clebopride->d2_receptor Antagonism ht4_receptor Serotonin 5-HT4 Receptor clebopride->ht4_receptor Partial Agonism gi_protein Gi Protein d2_receptor->gi_protein Activates gs_protein Gs Protein ht4_receptor->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) gi_protein->adenylyl_cyclase Inhibits gs_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ach_release Increased Acetylcholine (ACh) Release pka->ach_release Phosphorylates channels leading to contraction Smooth Muscle Contraction ach_release->contraction Stimulates

Clebopride's dual mechanism signaling pathway.

The antagonism of the Gi-coupled D2 receptor by clebopride prevents the inhibition of adenylyl cyclase, thereby maintaining cAMP levels.[19][20] Concurrently, agonism at the Gs-coupled 5-HT4 receptor actively stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[21][22][23][24][25][26] The elevated cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate components of the neurotransmitter release machinery, ultimately enhancing the release of acetylcholine from the presynaptic terminal. This increased acetylcholine then acts on muscarinic receptors on gastrointestinal smooth muscle cells to induce contraction.

Conclusion

The in vitro prokinetic effects of this compound are well-documented and can be reliably assessed using established pharmacological models. The dual mechanism of D2 receptor antagonism and 5-HT4 receptor agonism provides a synergistic enhancement of cholinergic neurotransmission in the gut. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize the prokinetic properties of clebopride and similar compounds.

References

An In-depth Technical Guide to the In Vivo Antiemetic Activity of Clebopride Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride (B1669163) malate, a substituted benzamide, is a potent antiemetic and prokinetic agent. Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors, with additional modulatory effects on serotonin (B10506) 5-HT4 and α2-adrenergic receptors. This technical guide provides a comprehensive overview of the in vivo antiemetic properties of clebopride malate, detailing its mechanism of action, relevant experimental protocols for its evaluation, and a summary of available efficacy data. While specific preclinical quantitative data on clebopride's antiemetic potency in animal models is limited in publicly available literature, this document outlines the standard methodologies used for such investigations and presents available clinical comparative data to inform future research and development.

Mechanism of Action

Clebopride exerts its antiemetic effects through a multi-faceted pharmacological profile, primarily centered on the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1] This action inhibits the signaling cascade that leads to nausea and vomiting.

Beyond its primary D2 antagonism, clebopride's activity includes:

  • Serotonin 5-HT4 Receptor Partial Agonism: This action is thought to contribute to its gastroprokinetic effects by facilitating the release of acetylcholine (B1216132) in the gastrointestinal tract, which enhances motility.[1]

  • α2-Adrenoceptor Antagonism: Clebopride also demonstrates binding affinity for α2-adrenoceptors, which may play a role in its effects on gastric contractility.[2]

The synergistic effect of these receptor interactions underpins its dual utility as both an antiemetic and a prokinetic agent.

Clebopride_Mechanism_of_Action cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_GI Gastrointestinal Tract D2_Receptor Dopamine D2 Receptor Vomiting_Center Vomiting Center D2_Receptor->Vomiting_Center Activates Dopamine Dopamine Dopamine->D2_Receptor Stimulates Clebopride_CTZ Clebopride Clebopride_CTZ->D2_Receptor Antagonizes HT4_Receptor Serotonin 5-HT4 Receptor Cholinergic_Neuron Cholinergic Neuron HT4_Receptor->Cholinergic_Neuron Stimulates Alpha2_Receptor α2-Adrenoceptor Alpha2_Receptor->Cholinergic_Neuron Inhibits Acetylcholine Acetylcholine Release Cholinergic_Neuron->Acetylcholine GI_Motility Increased GI Motility Acetylcholine->GI_Motility Clebopride_GI Clebopride Clebopride_GI->HT4_Receptor Partial Agonist Clebopride_GI->Alpha2_Receptor Antagonizes

Diagram 1: Signaling pathway of Clebopride's antiemetic and prokinetic action.

In Vivo Models for Antiemetic Activity Assessment

Cisplatin-Induced Emesis in Ferrets

This model is a gold standard for assessing antiemetic activity against chemotherapy-induced nausea and vomiting (CINV).

Experimental Protocol:

  • Animal Model: Male ferrets (Mustela putorius furo), typically weighing 1-2 kg.

  • Acclimatization: Animals are acclimatized to the experimental environment for at least one week prior to the study.

  • Housing: Housed individually in cages that allow for clear observation of emetic episodes (retching and vomiting).

  • Drug Administration:

    • Test Compound (this compound): Administered via an appropriate route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)) at varying doses to different groups of animals. A vehicle control group receives the vehicle alone. Administration typically occurs 30-60 minutes prior to the emetogen.

    • Emetogen (Cisplatin): Administered i.p. at a dose known to induce a consistent emetic response (e.g., 5-10 mg/kg).[3][4]

  • Observation Period: Animals are observed for a defined period, typically 4-8 hours for acute emesis, and up to 72 hours for delayed emesis.[4]

  • Parameters Measured:

    • Latency to the first emetic episode.

    • Total number of retches and vomits.

    • Number of animals experiencing emesis in each group.

Cisplatin_Emesis_Workflow start Start: Ferret Model acclimate Acclimatization (≥ 1 week) start->acclimate grouping Randomize into Groups (Vehicle, Clebopride Doses) acclimate->grouping drug_admin Administer Vehicle or This compound (t=-30 min) grouping->drug_admin emetogen Administer Cisplatin (B142131) (5-10 mg/kg, i.p.) (t=0) drug_admin->emetogen observe Observation Period (4-72 hours) emetogen->observe measure Measure Parameters: - Latency to Emesis - Number of Retches/Vomits - Incidence of Emesis observe->measure analysis Data Analysis (e.g., Dose-Response Curve) measure->analysis end End analysis->end

Diagram 2: Experimental workflow for cisplatin-induced emesis model in ferrets.
Apomorphine-Induced Emesis in Dogs

This model is used to assess the antiemetic activity of compounds that target dopamine receptors, making it highly relevant for clebopride.

Experimental Protocol:

  • Animal Model: Beagle dogs of either sex, typically weighing 8-15 kg.

  • Acclimatization: Animals are accustomed to the laboratory setting and procedures.

  • Drug Administration:

    • Test Compound (this compound): Administered (e.g., i.v., i.m., or p.o.) at various doses to different groups, including a vehicle control group, typically 30-60 minutes before apomorphine (B128758).

    • Emetogen (Apomorphine): Administered s.c. at a dose that reliably induces emesis (e.g., 0.04-0.1 mg/kg).[5]

  • Observation Period: Dogs are observed for emetic responses for a period of 1-2 hours post-apomorphine administration.

  • Parameters Measured:

    • Incidence of emesis (yes/no).

    • Number of emetic episodes.

    • Latency to the first vomit.

Apomorphine_Emesis_Workflow start Start: Dog Model acclimate Acclimatization to Experimental Setting start->acclimate grouping Crossover or Parallel Group Design (Vehicle vs. Clebopride Doses) acclimate->grouping drug_admin Administer Vehicle or This compound (t=-30 min) grouping->drug_admin emetogen Administer Apomorphine (~0.1 mg/kg, s.c.) (t=0) drug_admin->emetogen observe Observation Period (1-2 hours) emetogen->observe measure Measure Parameters: - Incidence of Emesis - Number of Emetic Episodes - Latency to Vomiting observe->measure analysis Data Analysis (e.g., ED50 Calculation) measure->analysis end End analysis->end

References

Clebopride Malate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of clebopride (B1669163) malate (B86768), a potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT4 receptor antagonist used in the management of gastrointestinal motility disorders. This document outlines the synthetic pathways, experimental protocols, and analytical methods for the comprehensive characterization of this compound.

Synthesis of Clebopride Malate

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, followed by an amide coupling reaction with 1-benzyl-4-aminopiperidine to form the clebopride base. The final step involves the formation of the malate salt to enhance its solubility and stability.

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

A common route for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid involves a three-step process starting from p-aminosalicylic acid.

Experimental Protocol:

Step 1: Methylation of p-aminosalicylic acid In a suitable reaction vessel, p-aminosalicylic acid is dissolved in acetone (B3395972) containing potassium hydroxide (B78521). The mixture is cooled to 20-30°C, and dimethyl sulfate (B86663) is added dropwise. The reaction is stirred for 5-6 hours to yield methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination The methyl 4-amino-2-methoxybenzoate is then dissolved in dimethylformamide (DMF). N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio, and the mixture is stirred at 70°C for 3-4 hours. The reaction mixture is then poured into ice water to precipitate the product, methyl 4-amino-5-chloro-2-methoxybenzoate. The solid is collected by filtration and dried. A yield of 87.5% has been reported for this step.

Step 3: Hydrolysis The chlorinated ester is hydrolyzed by refluxing with a 1:2.2 molar ratio of potassium hydroxide in a methanol/water (5:2 v/v) solution for 2-3 hours. The solution is then decolorized with activated carbon. After removal of the solvent, the residue is dissolved in water, and the pH is adjusted to 5 with 3M hydrochloric acid to precipitate the final product, 4-amino-5-chloro-2-methoxybenzoic acid. A reported yield for this final step is 91.4%.

Synthesis of Clebopride Base

The clebopride base is synthesized via an amide coupling reaction between 4-amino-5-chloro-2-methoxybenzoic acid and 1-benzyl-4-aminopiperidine.

Experimental Protocol:

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) are added. The mixture is stirred at room temperature for 10 minutes. Then, 1-benzyl-4-aminopiperidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) are added. The reaction mixture is stirred at room temperature overnight. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude clebopride base. The crude product is then purified by column chromatography on silica (B1680970) gel.

Formation of this compound

The final step is the formation of the malate salt to improve the aqueous solubility and stability of the drug.

Experimental Protocol:

The purified clebopride free base is dissolved in ethanol. An equimolar amount of L-malic acid, also dissolved in ethanol, is added to the clebopride solution with stirring. The mixture is stirred at room temperature, and the this compound salt precipitates out of the solution. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a white crystalline powder. Recrystallization from a suitable solvent system can be performed to achieve higher purity.[1]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its quantification in pharmaceutical dosage forms.

Experimental Protocol:

A validated reverse-phase HPLC method can be performed using a C18 column (250 mm x 4.6 mm, 5 µm particle size). The mobile phase can consist of a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (70:30 v/v). The flow rate is maintained at 1.0 mL/min, and detection is carried out at a wavelength of 272 nm. Under these conditions, clebopride typically has a retention time of approximately 3.96 minutes. The method should be validated for linearity, accuracy, precision, and sensitivity.

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Phosphoric Acid : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Retention Time ~3.96 min
Linearity Range 25-200 µg/mL
Correlation Coefficient (r²) >0.999
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elucidate the structure of clebopride. Electrospray ionization (ESI) is a common technique for this purpose.

LC-MS/MS Analysis:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides detailed structural information. For clebopride, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 374.1618.[1] Fragmentation of this precursor ion yields characteristic product ions.

Precursor Ion (m/z)Major Fragment Ions (m/z)
374.1618184.0160, 91.0543
Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound.

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet at δ 7.85 ppm corresponding to the amide proton (NH), a multiplet between δ 7.30-7.45 ppm for the benzyl (B1604629) protons, and a singlet at δ 6.90 ppm for an aromatic proton.[2]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine (B6355638) and benzyl groups.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • IR (KBr): Characteristic absorption bands are observed around 3300 cm⁻¹ for the N-H stretching of the amine and amide groups, and at 1650 cm⁻¹ for the C=O stretching of the amide.[2]

2.3.3. UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative analysis of clebopride. In a suitable solvent, clebopride exhibits absorption maxima at approximately 270 nm and 307 nm.

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

This compound exerts its prokinetic and antiemetic effects primarily through antagonism of dopamine D2 receptors and partial agonism of serotonin 5-HT4 receptors in the gastrointestinal tract and the central nervous system.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell cluster_cholinergic Cholinergic Neuron D2R Dopamine D2 Receptor ACh_release_inhibited Inhibition of Acetylcholine Release D2R->ACh_release_inhibited activates Dopamine Dopamine Dopamine->D2R binds Contraction Muscle Contraction (Increased Motility) HTR4 Serotonin 5-HT4 Receptor ACh_release_stimulated Stimulation of Acetylcholine Release HTR4->ACh_release_stimulated activates ACh Acetylcholine (ACh) ACh_release_stimulated->ACh leads to ACh->Contraction stimulates Clebopride This compound Clebopride->D2R antagonizes Clebopride->HTR4 partial agonist

Caption: Signaling pathway of this compound.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start p-Aminosalicylic Acid methylation Methylation start->methylation chlorination Chlorination methylation->chlorination hydrolysis Hydrolysis chlorination->hydrolysis intermediate1 4-amino-5-chloro- 2-methoxybenzoic acid hydrolysis->intermediate1 amide_coupling Amide Coupling with 1-benzyl-4-aminopiperidine (EDC, HOBt) intermediate1->amide_coupling clebopride_base Clebopride Base amide_coupling->clebopride_base salt_formation Salt Formation with L-Malic Acid clebopride_base->salt_formation clebopride_malate_crude Crude this compound salt_formation->clebopride_malate_crude recrystallization Recrystallization clebopride_malate_crude->recrystallization final_product Pure this compound recrystallization->final_product characterization Characterization (HPLC, MS, NMR, IR, UV) final_product->characterization

Caption: Synthesis and purification workflow for this compound.

References

An In-Depth Technical Guide to the Analytical Techniques for Purity Assessment of Clebopride Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical methodologies for the purity assessment of clebopride (B1669163) malate (B86768). Detailed experimental protocols, data presentation, and visual workflows are included to support researchers, scientists, and drug development professionals in ensuring the quality and safety of this pharmaceutical compound.

Introduction to Clebopride Malate and Purity Assessment

This compound is a substituted benzamide (B126) with prokinetic and antiemetic properties. It primarily acts as a dopamine (B1211576) D2 receptor antagonist and also exhibits partial agonistic activity at serotonin (B10506) 5-HT4 receptors. Its therapeutic efficacy is intrinsically linked to its purity, as impurities can affect the drug's safety and stability. Rigorous analytical testing is therefore essential to identify and quantify any process-related impurities, degradation products, or other contaminants.

The European Pharmacopoeia provides a monograph for this compound, outlining official methods and acceptance criteria for its quality control. This guide expands upon these official methods and incorporates other relevant analytical techniques to provide a holistic approach to purity assessment.

Chromatographic Techniques for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying its related substances.

High-Performance Liquid Chromatography (HPLC) for Related Substances

The European Pharmacopoeia outlines a specific HPLC method for the analysis of related substances in this compound. This method is designed to separate clebopride from its known impurities.

Experimental Protocol (As per European Pharmacopoeia):

  • Chromatographic System:

    • Column: A stainless steel column (120 mm x 4.0 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm).

    • Mobile Phase: A mixture of 20 volumes of acetonitrile (B52724) and 80 volumes of a 1 g/L solution of sodium heptanesulfonate, adjusted to pH 2.5 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer set at 215 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Solution Preparation:

    • Test Solution: Dissolve 0.10 g of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.

    • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to 0.1% of the test solution concentration).

    • Reference Solution (b) (for system suitability): Dissolve 10.0 mg of this compound CRS and 10.0 mg of metoclopramide (B1676508) hydrochloride CRS in the mobile phase and dilute to 100.0 mL with

Clebopride Malate in Rodents: A Technical Guide to Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with antiemetic and prokinetic properties, exhibits distinct pharmacokinetic and metabolic profiles in rodent models, particularly in rats. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of clebopride malate in rodents. It summarizes key quantitative pharmacokinetic parameters, details experimental methodologies, and illustrates the metabolic pathways and experimental workflows. The information presented is intended to support further research and development of this compound. Clebopride is characterized by rapid oral absorption but low systemic bioavailability due to extensive first-pass metabolism in rats. Its pharmacokinetics appear to be dose-dependent. The drug is widely distributed in the body and is extensively metabolized into numerous compounds, with N-dealkylation, oxidation, and glucuronidation being the primary transformation routes.

Pharmacokinetics

The pharmacokinetic profile of clebopride has been primarily investigated in Wistar rats. The data reveals significant differences between intravenous and oral administration, highlighting a pronounced first-pass effect.

Intravenous Administration

Following intravenous administration, clebopride exhibits a high volume of distribution and a relatively rapid clearance.

Table 1: Pharmacokinetic Parameters of Clebopride in Wistar Rats after Intravenous Administration (10 mg/kg)

ParameterMean ValueStandard Error of the Mean (SEM)Unit
Volume of Distribution (Vd)2.430.18L/kg
Elimination Half-life (t½)69.59.5min
Clearance (CL)25.43.4mL/min/kg

Data sourced from a study by Segura et al. (1981)[1]

Plasma concentrations of clebopride after a 10 mg/kg intravenous dose were approximately 7 µg/mL at 5 minutes, decreasing to 0.5 µg/mL by 120 minutes[1].

Oral Administration

Oral administration of clebopride in rats results in rapid absorption but low systemic bioavailability, indicative of extensive first-pass metabolism[2][3]. The pharmacokinetics also demonstrate dose-dependency[1][2][3].

Table 2: Pharmacokinetic Parameters of Clebopride in Wistar Rats after Oral Administration

DoseCmax (µg/mL)Tmax (min)AUC (µg·h/mL)Elimination Half-life (t½) (min)
10 mg/kg0.3 - 0.3515 - 450.319~27
100 mg/kg7.5 (first peak)30 (first peak), 60 (second peak)15.58Not Reported

Data sourced from a study by Segura et al. (1981)[1]

The bimodal peak observed at the 100 mg/kg dose suggests complex absorption kinetics or potential enterohepatic recirculation at higher doses[1]. The disproportionate increase in AUC between the 10 mg/kg and 100 mg/kg doses confirms that the metabolic processes may become saturated at higher concentrations[1][2][3].

Metabolism

Clebopride undergoes extensive metabolism in rodents, with as many as 25 metabolites detected in rat urine[4]. The primary metabolic pathways involve N-debenzylation, oxidation of the piperidine (B6355638) ring, and subsequent conjugation reactions[3][4].

Identified Metabolites

The major metabolites of clebopride identified in rats and other species include[3][4]:

  • N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide: Resulting from the removal of the benzyl (B1604629) group from the piperidine nitrogen.

  • N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide: Formed through the oxidation of the piperidine ring to a lactam.

  • N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide: A carbinolamine derivative.

In vitro studies using rabbit liver homogenates, which can suggest potential metabolic pathways in other rodents, have also identified[5]:

  • 4-amino-5-chloro-2-methoxybenzoic acid: Resulting from amide hydrolysis.

  • N-oxidized metabolites [6]

Metabolic Pathways

The metabolic transformation of clebopride is complex. A key pathway is N4-glucuronidation, where both the parent drug and its metabolites can be conjugated with glucuronic acid[4].

Clebopride_Metabolism Clebopride Clebopride N_Desbenzyl N-(4'-piperidyl)-2-methoxy- 4-amino-5-chlorobenzamide Clebopride->N_Desbenzyl N-Debenzylation Lactam N-(4'-piperidyl-2'-one)-2-methoxy- 4-amino-5-chlorobenzamide Clebopride->Lactam Oxidation Carbinolamine N-(1'-alpha-hydroxybenzyl-4'-piperidyl)- 2-methoxy-4-amino-5-chlorobenzamide Clebopride->Carbinolamine Hydroxylation Glucuronides N4-Glucuronide Conjugates Clebopride->Glucuronides Glucuronidation N_Desbenzyl->Glucuronides Glucuronidation Lactam->Glucuronides Glucuronidation

Caption: Proposed metabolic pathways of clebopride in rodents.

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of clebopride in rodents.

Pharmacokinetic Studies

A typical experimental workflow for a pharmacokinetic study of clebopride in rats is depicted below.

PK_Workflow Animal_Selection Animal Selection (e.g., Wistar Rats) Dosing Drug Administration (Oral or Intravenous) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., Liquid-Liquid Extraction) Plasma_Separation->Sample_Extraction Analytical_Method Quantification (e.g., GC-MS or LC-MS/MS) Sample_Extraction->Analytical_Method Data_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Analytical_Method->Data_Analysis

Caption: General experimental workflow for a rodent pharmacokinetic study.

  • Animal Model: Male Wistar rats are a commonly used model[1].

  • Dosing: this compound is typically dissolved in a suitable vehicle (e.g., saline) for both oral (gavage) and intravenous (e.g., tail vein) administration[1].

  • Sample Collection: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored frozen until analysis[1].

  • Analytical Method: A common method for the quantification of clebopride and its metabolites involves gas chromatography-mass spectrometry (GC-MS)[7]. An alternative approach involves the acid decomposition of clebopride and its main metabolites to 6-chloro-m-anisidine, followed by derivatization with heptafluorobutyric anhydride (B1165640) and measurement by mass fragmentography[8]. Modern methods would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Metabolism Studies

The investigation of clebopride metabolism typically involves the analysis of urine and feces following drug administration.

  • Sample Collection: Rats are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24-48 hours) after dosing.

  • Metabolite Identification:

    • Chromatography: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate the parent drug from its metabolites[4].

    • Mass Spectrometry: Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is crucial for the structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns[4].

    • Hydrolysis: Urine samples may be treated with enzymes like β-glucuronidase to hydrolyze conjugated metabolites, allowing for the identification of the aglycones[4].

Logical Relationships in Pharmacokinetics

The key pharmacokinetic parameters are interconnected and provide a comprehensive understanding of the drug's disposition.

PK_Relationships Dose Dose Absorption Absorption Rate (ka) Dose->Absorption Bioavailability Bioavailability (F) Dose->Bioavailability AUC AUC Cmax Cmax Absorption->Cmax Tmax Tmax Absorption->Tmax Bioavailability->AUC Clearance Clearance (CL) Clearance->AUC HalfLife Half-life (t½) Clearance->HalfLife Vd Volume of Distribution (Vd) Vd->HalfLife

Caption: Interrelationship of key pharmacokinetic parameters.

Conclusion

In rodents, this compound is a rapidly absorbed but extensively metabolized drug, leading to low oral bioavailability and dose-dependent pharmacokinetics. Its metabolism is complex, involving multiple pathways that result in a wide array of metabolites. The information compiled in this guide provides a foundational understanding for researchers and professionals in drug development, aiding in the design of future preclinical studies and the interpretation of toxicological and efficacy data. Further investigations employing advanced analytical techniques will be beneficial for a more comprehensive characterization of all metabolites and their potential pharmacological activities.

References

Unveiling Dopamine Receptor Dynamics: A Technical Guide to Clebopride Malate in Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Clebopride (B1669163) Malate (B86768) in the Study of Dopamine (B1211576) Receptor Signaling Pathways.

This document provides an in-depth exploration of clebopride malate as a pharmacological tool to investigate the intricate signaling cascades initiated by dopamine receptors. Clebopride, a potent dopamine D2 receptor antagonist, serves as a valuable instrument for dissecting the molecular mechanisms underlying dopaminergic neurotransmission, with implications for neuropharmacology and the development of novel therapeutics. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate its effective use in a research setting.

Introduction to this compound

This compound is a substituted benzamide (B126) with high affinity and selectivity for the dopamine D2 receptor.[1] Its primary mechanism of action involves the competitive antagonism of D2 receptors, thereby blocking the endogenous effects of dopamine.[2] Beyond its well-established role as a D2 antagonist, clebopride also exhibits partial agonist activity at serotonin (B10506) 5-HT4 receptors, contributing to its prokinetic effects in the gastrointestinal tract.[2][3] This dual activity, coupled with its binding profile across various dopamine receptor subtypes, makes clebopride a versatile tool for probing the multifaceted nature of dopamine receptor signaling.

Quantitative Data: Receptor Binding Profile of Clebopride

The affinity of clebopride for various neurotransmitter receptors is critical for interpreting experimental outcomes. The following tables summarize the binding affinities (Ki) of clebopride for human dopamine receptor subtypes and other relevant receptors.

Table 1: Binding Affinity of Clebopride for Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)Reference(s)
Dopamine D23.5[1]
Dopamine D3Intermediate Affinity[3]
Dopamine D4High Affinity[3]

Note: "Intermediate" and "High" affinity are as described in the cited literature, with specific Ki values not always provided.

Table 2: Binding Affinity of Clebopride for Other Receptors

ReceptorKi (nM)Reference(s)
α2-Adrenergic Receptor780[1]
5-HT4 ReceptorBinds to receptor[3]

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4][5] Activation of D2 receptors initiates a cascade of intracellular events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. Clebopride, as an antagonist, blocks these downstream effects of dopamine.

G Protein-Dependent Signaling

Upon dopamine binding, the D2 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.[4] The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunit can modulate the activity of various effector proteins, including ion channels.

G_Protein_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Clebopride Clebopride (Antagonist) Clebopride->D2R Blocks G_protein Gi/o Protein (αβγ) D2R->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Dopamine D2 Receptor G Protein-Dependent Signaling Pathway.
β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, D2 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[4] This phosphorylation promotes the recruitment of β-arrestin proteins.[4][6] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal.[6] Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling independent of G proteins, which can involve the activation of pathways such as the ERK/MAPK cascade.[4][7]

Beta_Arrestin_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds GRK GRK D2R->GRK Activates P P D2R->P GRK->D2R Phosphorylates Beta_Arrestin β-Arrestin P->Beta_Arrestin Recruits G_protein_coupling G Protein Coupling Beta_Arrestin->G_protein_coupling Desensitizes ERK_pathway ERK/MAPK Pathway Beta_Arrestin->ERK_pathway Activates

Dopamine D2 Receptor β-Arrestin-Dependent Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with dopamine D2 receptors and its impact on downstream signaling.

Radioligand Binding Assay

This assay is used to determine the affinity of clebopride for the D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors.[8]

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [3H]spiperone).[9]

  • This compound stock solution.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled D2 antagonist like haloperidol).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[10]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Increasing concentrations of this compound (or vehicle for total binding).

    • A fixed concentration of [3H]spiperone.

    • For non-specific binding wells, add a high concentration of the non-labeled antagonist.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each clebopride concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the clebopride concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-D2) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]Spiperone - Clebopride (or control) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of clebopride to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells expressing human dopamine D2 receptors.[11][12]

  • Cell culture medium.

  • Forskolin (B1673556) (to stimulate basal cAMP levels).[13]

  • Dopamine.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[13][14]

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.[13]

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).[13]

  • Stimulation: Add a mixture of forskolin and a fixed concentration of dopamine (typically the EC80) to the wells to stimulate the D2 receptor and induce a measurable decrease in cAMP.[13]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[13]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[13]

  • Data Analysis: Generate a dose-response curve for clebopride's ability to reverse the dopamine-induced inhibition of cAMP production. Determine the IC50 value for clebopride's antagonistic effect.

cAMP_Assay_Workflow start Start plate_cells Plate D2R-expressing Cells start->plate_cells pre_incubate Pre-incubate with Clebopride plate_cells->pre_incubate stimulate Stimulate with Forskolin + Dopamine pre_incubate->stimulate incubate Incubate stimulate->incubate measure_cAMP Measure Intracellular cAMP incubate->measure_cAMP analyze Data Analysis: - Determine IC50 of Antagonism measure_cAMP->analyze end End analyze->end

Experimental Workflow for cAMP Functional Assay.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the D2 receptor upon agonist stimulation and the antagonistic effect of clebopride. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[15]

Materials:

  • HEK293 cells.

  • Expression vectors for D2 receptor fused to a BRET donor (e.g., Renilla luciferase - Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., mVenus).[15]

  • Transfection reagent.

  • Dopamine.

  • This compound.

  • BRET substrate (e.g., coelenterazine (B1669285) h).[15]

  • BRET-compatible plate reader.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and β-arrestin2-mVenus expression vectors.[15]

  • Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.[16]

  • Treatment: Add various concentrations of this compound followed by a fixed concentration of dopamine to the wells.

  • Substrate Addition: Add the BRET substrate to each well.

  • BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.[15]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of clebopride concentration to determine its ability to inhibit the dopamine-induced β-arrestin recruitment and calculate the IC50.

B_Arrestin_BRET_Workflow start Start transfect Co-transfect Cells with D2R-Rluc8 and β-arrestin2-mVenus start->transfect plate_cells Plate Transfected Cells transfect->plate_cells treat Treat with Clebopride and Dopamine plate_cells->treat add_substrate Add BRET Substrate treat->add_substrate measure_BRET Measure BRET Signal add_substrate->measure_BRET analyze Data Analysis: - Calculate BRET Ratio - Determine IC50 of Antagonism measure_BRET->analyze end End analyze->end

Experimental Workflow for β-Arrestin Recruitment BRET Assay.

Conclusion

This compound is a powerful pharmacological tool for the investigation of dopamine D2 receptor signaling. Its well-characterized antagonist profile at D2 receptors allows for the precise modulation of both G protein-dependent and β-arrestin-dependent signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize clebopride in their studies, contributing to a deeper understanding of dopamine receptor function in health and disease. The continued application of such tools will be instrumental in the development of next-generation therapeutics with improved efficacy and side-effect profiles.

References

Methodological & Application

Application Notes and Protocols for Investigating Clebopride Malate in an Animal Model of Gastroparesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. Diabetic gastroparesis is a common complication of diabetes mellitus, representing a significant unmet medical need. Clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with prokinetic properties, offers a promising therapeutic avenue. Its mechanism of action involves dopamine (B1211576) D2 receptor antagonism and partial serotonin (B10506) 5-HT4 receptor agonism, which collectively enhance gastrointestinal motility.[1][2][3] Clebopride also exhibits antiemetic effects by acting on the chemoreceptor trigger zone in the brain.[1][2]

These application notes provide detailed protocols for inducing a diabetic gastroparesis animal model using streptozotocin (B1681764) (STZ) in rats and for evaluating the efficacy of clebopride malate by assessing gastric emptying. The protocols are intended to guide researchers in preclinical studies to investigate the therapeutic potential of clebopride for gastroparesis.

Signaling Pathway of this compound

clebopride_pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell 5HT4_R 5-HT4 Receptor ACh_vesicle Acetylcholine Vesicles 5HT4_R->ACh_vesicle Stimulates ACh Release D2_R_pre D2 Receptor D2_R_pre->ACh_vesicle Inhibits ACh Release ACh ACh ACh_vesicle->ACh Release M_R Muscarinic Receptor ACh->M_R Contraction Increased Motility/ Contraction M_R->Contraction Clebopride Clebopride Clebopride->5HT4_R Agonist Clebopride->D2_R_pre Antagonist Dopamine Dopamine Dopamine->D2_R_pre Inhibits ACh Release

Caption: Signaling pathway of this compound in the gastrointestinal tract.

Experimental Workflow

experimental_workflow Start Start of Study Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Induction Induction of Diabetic Gastroparesis (Single STZ Injection) Acclimatization->Induction Confirmation Confirmation of Diabetes (Blood Glucose Monitoring) Induction->Confirmation Modeling Gastroparesis Modeling Period (8 weeks) Confirmation->Modeling Grouping Animal Grouping (Control, Vehicle, Clebopride Doses) Modeling->Grouping Treatment Drug Administration (e.g., 14 days) Grouping->Treatment GE_Assay Gastric Emptying Assay (Phenol Red Meal) Treatment->GE_Assay Data_Analysis Data Collection and Analysis GE_Assay->Data_Analysis End End of Study Data_Analysis->End

Caption: Experimental workflow for evaluating this compound in a gastroparesis model.

Detailed Experimental Protocols

Induction of Diabetic Gastroparesis in Rats

This protocol describes the induction of Type 1 diabetes in rats using streptozotocin (STZ), which subsequently leads to the development of gastroparesis.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • Syringes and needles for injection

  • Glucometer and test strips

  • Animal scale

Protocol:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Fasting: Fast the rats overnight (12-16 hours) before STZ injection, with free access to water.

  • STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 40-65 mg/mL. Protect the solution from light. The recommended dose range for rats is 42-65 mg/kg.

  • STZ Administration: Weigh each rat and administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.

  • Post-Injection Care: To prevent potentially fatal hypoglycemia following the destruction of pancreatic β-cells, replace the drinking water with a 10% sucrose (B13894) solution for 48 hours post-injection.

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with a non-fasting blood glucose level above 250 mg/dL are considered diabetic.

  • Modeling Period: Maintain the diabetic rats for 8 weeks to allow for the development of gastroparesis. Monitor their general health, body weight, and blood glucose levels weekly.

Gastric Emptying Assay (Phenol Red Method)

This protocol details the measurement of gastric emptying of a liquid meal using the phenol (B47542) red recovery method.[1]

Materials:

  • Phenol red (non-absorbable marker)

  • Methylcellulose (B11928114)

  • Test meal solution: 0.05% (w/v) phenol red in 1.5% (w/v) methylcellulose in water

  • 0.1 N NaOH solution

  • Trichloroacetic acid (20% w/v)

  • 0.5 N NaOH solution

  • Spectrophotometer

  • Homogenizer

  • Centrifuge and tubes

  • Oral gavage needle

Protocol:

  • Fasting: Fast the rats overnight (12-16 hours) before the assay, with free access to water.

  • Drug Administration: Administer this compound or vehicle to the respective animal groups at a predetermined time before the test meal (e.g., 30 minutes).

  • Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage to each rat.

  • Sacrifice and Stomach Collection:

    • For the 0-minute time point (control for total phenol red administered), sacrifice a subset of animals immediately after gavage.

    • For the experimental time point (e.g., 20 minutes), sacrifice the remaining animals.[1]

    • Immediately after sacrifice by cervical dislocation, perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of the contents.

    • Carefully dissect and remove the entire stomach.

  • Phenol Red Extraction:

    • Place the entire stomach in a tube containing a known volume (e.g., 100 mL) of 0.1 N NaOH.

    • Cut the stomach into small pieces and homogenize for 30 seconds.

    • Allow the homogenate to settle for 20 minutes.

    • Transfer 10 mL of the supernatant to a centrifuge tube and centrifuge for 10 minutes at approximately 2,800 rpm.

    • To 5 mL of the resulting supernatant, add 0.5 mL of 20% trichloroacetic acid to precipitate proteins.

    • Centrifuge the mixture again for 20 minutes.

    • Add 3 mL of the final supernatant to 4 mL of 0.5 N NaOH. This will develop the color of the phenol red.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the final solution at 560 nm using a spectrophotometer.

  • Calculation of Gastric Emptying:

    • Calculate the amount of phenol red recovered from the stomach at the experimental time point and the 0-minute time point.

    • Gastric emptying (%) is calculated using the following formula: Gastric Emptying (%) = (1 - (Absorbance at 20 min / Mean Absorbance at 0 min)) x 100

Data Presentation

The following table presents hypothetical quantitative data to illustrate the expected dose-dependent effect of this compound on gastric emptying in a diabetic rat model of gastroparesis. Researchers should generate their own data to determine the optimal dosage.

Treatment GroupNDosage (mg/kg, p.o.)Gastric Emptying (%) at 20 min (Mean ± SEM)
Non-Diabetic Control 8Vehicle65.2 ± 3.1
Diabetic Vehicle 8Vehicle35.8 ± 2.5
This compound 80.545.1 ± 2.8*
This compound 81.054.7 ± 3.0**
This compound 82.062.5 ± 2.9***

*p<0.05, **p<0.01, ***p<0.001 vs. Diabetic Vehicle. Data are hypothetical and for illustrative purposes only.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the preclinical evaluation of this compound in a well-established animal model of diabetic gastroparesis. By following these detailed methodologies, researchers can obtain reliable and reproducible data to assess the prokinetic efficacy of clebopride and further elucidate its therapeutic potential for treating gastroparesis. Recent meta-analyses of clinical trials have highlighted clebopride's efficacy in improving global symptoms of gastroparesis, underscoring the importance of continued research into its mechanisms and applications.

References

Application Notes and Protocols for Clebopride Malate Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride malate (B86768) is a substituted benzamide (B126) with potent prokinetic and antiemetic properties. Its therapeutic effects are primarily attributed to its dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[1][2] This dual activity enhances gastrointestinal motility and reduces nausea and vomiting, making it a valuable agent for managing functional gastrointestinal disorders such as dyspepsia and gastroesophageal reflux disease (GERD).[1][2][3]

These application notes provide detailed protocols for two key cell-based functional assays to characterize the activity of Clebopride malate: a Dopamine D2 Receptor Antagonist Assay and a Serotonin 5-HT4 Receptor Agonist Assay.

Signaling Pathways

This compound modulates two distinct G-protein coupled receptor (GPCR) signaling pathways:

  • Dopamine D2 Receptor (D2R) Pathway: The D2R is coupled to an inhibitory G-protein (Gαi/o). Upon activation by dopamine, Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Clebopride blocks dopamine from binding to the D2R, thereby preventing the dopamine-induced decrease in cAMP.[1]

  • Serotonin 5-HT4 Receptor (5-HT4R) Pathway: The 5-HT4R is coupled to a stimulatory G-protein (Gαs). Activation of the 5-HT4R by an agonist like serotonin (or a partial agonist like Clebopride) stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This increase in cAMP activates downstream signaling cascades, such as the cAMP response element-binding protein (CREB).

Below are diagrams illustrating these signaling pathways.

D2R_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Clebopride Clebopride (Antagonist) Clebopride->D2R Blocks Binding G_alpha_i Gαi/o D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC D2R_Assay_Workflow A Seed CHO-K1/D2R cells in 96-well plate B Incubate overnight A->B C Pre-incubate with This compound (various concentrations) B->C D Stimulate with Dopamine (EC80) + Forskolin C->D E Incubate to allow cAMP modulation D->E F Lyse cells and measure intracellular cAMP E->F G Data Analysis: Calculate IC50 F->G

References

Application Note: Determination of Clebopride Malate in Human Plasma by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of clebopride (B1669163) malate (B86768) in human plasma. The method employs a simple liquid-liquid extraction (LLE) for sample preparation and UV detection for analysis. The described protocol is suitable for pharmacokinetic studies, offering excellent linearity, accuracy, and precision within the calibrated range.

Introduction

Clebopride is a substituted benzamide (B126) with antiemetic and prokinetic properties. Monitoring its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the determination of clebopride in human plasma using RP-HPLC with UV detection, based on established methodologies.[1]

Chromatographic Conditions

The separation and quantification of clebopride are achieved using a C18 stationary phase with an isocratic mobile phase.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Nucleosil C18, 250 mm x 4.6 mm, 5 µm[1]

  • Mobile Phase: 10 mM Ammonium Formate Buffer (pH 5.5) : Acetonitrile : Methanol (10:80:10, v/v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Detection Wavelength: 283 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation Summary

The analytical method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision.[1]

ParameterResult
Linearity Range 1 - 60 ng/mL[1]
Correlation Coefficient (r²) 0.998[1]
Limit of Detection (LOD) 0.0125 ng/mL[1]
Limit of Quantification (LOQ) 0.0378 ng/mL[1]
Recovery 85.5 ± 0.9% (at 0.536 nmol/L)
Precision Coefficient of Variation of 7.9% (at 0.268 nmol/L)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of clebopride malate reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 20, 40, 60 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1.0 mL of human plasma into a 15 mL centrifuge tube.

  • Spike with the appropriate working standard solution to prepare calibration standards and quality control (QC) samples.

  • Add 5.0 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak area for clebopride.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of clebopride in the plasma samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 1. Plasma Sample (1 mL) spike 2. Spike with Standard/QC plasma->spike extract_solvent 3. Add Extraction Solvent spike->extract_solvent vortex1 4. Vortex (5 min) extract_solvent->vortex1 centrifuge 5. Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into HPLC reconstitute->inject Inject 20 µL separate 10. Chromatographic Separation inject->separate detect 11. UV Detection (283 nm) separate->detect quantify 12. Data Acquisition & Quantification detect->quantify

Caption: Workflow for the HPLC analysis of clebopride in plasma.

References

Application Notes and Protocols for Assessing Clebopride Malate Effects on hERG Channels

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for investigating the effects of clebopride (B1669163) malate (B86768) on the human Ether-à-go-go-Related Gene (hERG) potassium channel using the whole-cell patch-clamp technique. This information is intended for researchers, scientists, and drug development professionals involved in cardiac safety screening.

Introduction

Drug-induced inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias like Torsades de Pointes (TdP).[1][2][3] Therefore, assessing the potential of new chemical entities to block the hERG channel is a critical step in drug development.[3][4] Clebopride, a dopamine (B1211576) D2 antagonist with prokinetic properties, has been investigated for its effects on cardiac repolarization.[2][5] Patch-clamp electrophysiology remains the gold standard for evaluating a compound's interaction with ion channels like hERG, providing precise and sensitive measurements of channel function.[1][3][6]

This document outlines a detailed protocol for determining the inhibitory effect of clebopride malate on hERG channels stably expressed in a mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[2][7][8]

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of clebopride on the hERG potassium channel.

CompoundIC50 (µM)Cell LineTemperatureReference
Clebopride0.62 ± 0.30CHO cellsNot Specified[2][5]

Experimental Protocol: Whole-Cell Patch-Clamp

This protocol is designed for the manual or automated whole-cell patch-clamp recording of hERG currents to assess the inhibitory effects of this compound.

1. Cell Culture and Preparation:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[2][7][8]

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation: For recording, gently detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the extracellular solution and plate them on glass coverslips at a suitable density. Allow the cells to adhere for at least 30 minutes before use.

2. Solutions:

  • Intracellular Solution (Pipette Solution) (in mM):

    • K-Aspartate: 130

    • MgCl2: 5

    • EGTA: 5

    • ATP (potassium salt): 4

    • HEPES: 10

    • Adjust pH to 7.2 with KOH.

  • Extracellular Solution (Bath Solution) (in mM):

    • NaCl: 137

    • KCl: 4

    • CaCl2: 1.8

    • MgCl2: 1

    • Glucose: 10

    • HEPES: 10

    • Adjust pH to 7.4 with NaOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO or water). Make fresh serial dilutions in the extracellular solution to achieve the final desired concentrations for testing. The final concentration of the solvent in the test solutions should be kept low (typically ≤0.1%) to avoid solvent effects.

3. Patch-Clamp Electrophysiology:

  • Equipment: A patch-clamp amplifier, a micromanipulator, a microscope, and data acquisition software are required. Automated patch-clamp systems can also be utilized for higher throughput.[1][4]

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[6]

  • Recording:

    • Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

  • Temperature: Perform recordings at a controlled temperature, preferably near physiological temperature (35-37°C), as drug effects on hERG can be temperature-sensitive.[8][9]

4. Voltage-Clamp Protocol:

A voltage protocol designed to elicit and measure hERG tail currents is crucial. A typical protocol is as follows:[9][10]

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

  • Repolarize the membrane to -50 mV to elicit a large tail current as the channels recover from inactivation.

  • The peak amplitude of this tail current is measured to quantify the hERG current.

  • Repeat this voltage pulse at regular intervals (e.g., every 10-15 seconds) to monitor the current stability.

5. Drug Application:

  • Establish a stable baseline recording of the hERG current in the extracellular solution.

  • Apply different concentrations of this compound to the cell by perfusing the recording chamber with the drug-containing extracellular solution.

  • Apply each concentration for a sufficient duration to allow the drug effect to reach a steady state.

  • After drug application, a washout step with the drug-free extracellular solution should be performed to check for reversibility of the block.

6. Data Analysis:

  • Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.

  • Calculate the percentage of current inhibition for each concentration using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak tail current in the presence of the drug and I_control is the peak tail current before drug application.

  • Plot the percentage of inhibition as a function of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_experiment Experimental Procedure cluster_analysis Data Analysis cell_culture hERG-expressing Cell Culture (e.g., CHO, HEK293) cell_prep Cell Dissociation and Plating cell_culture->cell_prep giga_seal Giga-seal Formation cell_prep->giga_seal Transfer to Recording Chamber whole_cell Whole-cell Configuration giga_seal->whole_cell stabilization Baseline Current Stabilization whole_cell->stabilization voltage_protocol Apply Voltage-Clamp Protocol stabilization->voltage_protocol drug_application Perfuse with this compound voltage_protocol->drug_application washout Washout with Control Solution drug_application->washout measure_current Measure Peak Tail Current washout->measure_current calc_inhibition % Inhibition Calculation measure_current->calc_inhibition dose_response Dose-Response Curve Fitting calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for hERG patch-clamp analysis.

signaling_pathway cluster_membrane Cell Membrane hERG hERG K+ Channel k_efflux K+ Efflux hERG->k_efflux Mediates clebopride This compound clebopride->hERG Inhibition repolarization Cardiac Repolarization k_efflux->repolarization Contributes to prolongation Action Potential Prolongation repolarization->prolongation Inhibition leads to

Caption: Inhibition of hERG channel by this compound.

References

Application Notes and Protocols for In Vivo Motility Studies Using Clebopride Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of clebopride (B1669163) malate (B86768) for gastrointestinal (GI) motility studies. The information is intended to guide researchers in designing and executing robust experiments to evaluate the prokinetic effects of this compound.

Introduction to Clebopride Malate

This compound is a substituted benzamide (B126) with prokinetic and antiemetic properties.[1] Its mechanism of action is primarily attributed to its activity as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist.[1] By blocking the inhibitory effects of dopamine and stimulating pro-motility serotonergic pathways in the gut, clebopride enhances gastrointestinal transit and coordination.[1]

In Vivo Dosage Recommendations

The following table summarizes the available in vivo dosage information for this compound in various animal models for motility and related studies. It is crucial to note that optimal doses may vary depending on the specific experimental conditions, animal strain, and the endpoint being measured. Therefore, pilot studies are recommended to determine the most effective dose for your specific model.

Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Rat Intraperitoneal (i.p.)0.3 - 10 mg/kgPotent gastrokinetic compound[2]
Mouse Not specified0.5 - 2.0 mg/kgAnalgesic effects (note: not a direct motility study, but provides a relevant dose range)[3]
Dog Intravenous (i.v.)Estimated: ~10x more potent than metoclopramideIncreased Lower Esophageal Sphincter Pressure (LESP)[2]

Signaling Pathway of this compound in Gastrointestinal Motility

This compound exerts its prokinetic effects through a dual mechanism involving both dopaminergic and serotonergic pathways within the enteric nervous system. The following diagram illustrates the key signaling events.

clebopride_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell Clebopride Clebopride D2R D2 Receptor Clebopride->D2R Antagonism 5HT4R 5-HT4 Receptor Clebopride->5HT4R Partial Agonism ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibits 5HT4R->ACh_release Stimulates Contraction Muscle Contraction ACh_release->Contraction Stimulates

Caption: Signaling pathway of this compound in the enteric nervous system.

Experimental Protocols

The following are detailed protocols for common in vivo gastrointestinal motility assays that can be adapted for use with this compound.

Charcoal Meal Gastrointestinal Transit Study in Rats

This protocol is designed to assess the effect of this compound on intestinal transit time in rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Activated charcoal meal (e.g., 10% charcoal in 5% gum acacia)

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Ruler

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the rats for 12-18 hours with free access to water.[2][4][5]

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer this compound (0.3-10 mg/kg) or vehicle intraperitoneally (i.p.).

  • Charcoal Meal Administration: 30 minutes after drug administration, orally administer 1 ml of the charcoal meal to each rat.

  • Observation Period: Allow 20-30 minutes for the charcoal meal to traverse the gastrointestinal tract.[4]

  • Euthanasia and Dissection:

    • Humanely euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.

  • Measurement:

    • Lay the intestine flat on a clean surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the mean transit distance between the clebopride-treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Experimental Workflow Diagram:

charcoal_meal_workflow Acclimation Animal Acclimation (1 week) Fasting Fasting (12-18 hours) Acclimation->Fasting Dosing Drug Administration (Clebopride or Vehicle) Fasting->Dosing Charcoal Charcoal Meal Administration (1 ml) Dosing->Charcoal 30 min Transit Transit Period (20-30 minutes) Charcoal->Transit Euthanasia Euthanasia & Dissection Transit->Euthanasia Measurement Measure Intestinal Length & Charcoal Travel Euthanasia->Measurement Analysis Data Analysis (% Transit) Measurement->Analysis dog_dosage_logic Metoclopramide_Dose Known Metoclopramide Dosage in Dogs Estimated_Clebopride_Dose Estimated Starting Dose Range for Clebopride in Dogs Metoclopramide_Dose->Estimated_Clebopride_Dose Potency_Ratio Clebopride is ~10x more potent than Metoclopramide for LESP Potency_Ratio->Estimated_Clebopride_Dose Pilot_Study Conduct Pilot Study to Determine Optimal Dose Estimated_Clebopride_Dose->Pilot_Study Final_Dose Finalized Dose for Motility Study Pilot_Study->Final_Dose

References

Application Notes and Protocols: Clebopride Malate Radioligand Binding Assay for the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a radioligand binding assay using Clebopride malate (B86768) to characterize the dopamine (B1211576) D2 receptor.

Introduction

Clebopride is a potent dopamine D2 receptor antagonist utilized in the treatment of functional gastrointestinal disorders due to its antiemetic and prokinetic effects.[1][2][3] Understanding the binding affinity and kinetics of compounds like Clebopride to the D2 receptor is crucial for drug development and neuroscience research. Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for a receptor.[4][5] This document outlines the necessary protocols for performing saturation and competition binding assays using a radiolabeled form of Clebopride (e.g., [3H]Clebopride) to investigate its interaction with the D2 receptor.

Key Concepts

  • Dopamine D2 Receptor: A G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes in the central nervous system, including motor control, motivation, and reward.[6][7] D2 receptors are a primary target for antipsychotic medications and drugs treating Parkinson's disease.[7]

  • Radioligand Binding Assay: A highly sensitive and robust method used to quantify the interaction between a radiolabeled ligand and a receptor.[4][5] This technique allows for the determination of key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4][8]

  • Clebopride Malate: An orally active dopamine receptor antagonist that selectively binds to D2 dopamine receptors.[1][2][3]

Quantitative Data Summary

The following tables summarize the binding affinities of Clebopride and other relevant ligands for the dopamine D2 receptor.

Table 1: Binding Affinity of Clebopride for the Dopamine D2 Receptor

CompoundReceptorTissue SourceRadioligandK i (nM)Reference
This compoundD2 Dopamine ReceptorBovine brain membranesNot Specified3.5[1][3]
CleboprideD2 Dopamine ReceptorCanine brain striatum[3H]spiperone1.5 (K D )[9]

Table 2: Comparative Binding Affinities of D2 Receptor Ligands

CompoundReceptorK i (nM)Reference
HaloperidolD2longR0.28[10]
SpiperoneD2 Dopamine ReceptorPotent Antagonist[9]
(+)-ButaclamolD2 Dopamine ReceptorPotent Antagonist[9]
(-)-SulpirideD2 Dopamine ReceptorModerate Antagonist[9]
DopamineD2longR15, 3300*[10]
R-(-)-ApomorphineD2longR140[10]

*K i values for high- and low-affinity states.

Experimental Protocols

I. Membrane Preparation from D2 Receptor-Expressing Tissue (e.g., Striatum)

This protocol describes the preparation of cell membranes enriched with D2 receptors.

Materials:

  • D2 receptor-expressing tissue (e.g., fresh or frozen striatum)

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Sucrose Buffer: Homogenization buffer containing 10% sucrose

  • Protease inhibitor cocktail

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Thaw the tissue on ice if frozen.

  • Weigh the tissue and add 20 volumes of ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[11]

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane suspension and store at -80°C until use.

II. Saturation Radioligand Binding Assay with [3H]Clebopride

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]Clebopride at the D2 receptor.

Materials:

  • D2 receptor-containing membranes

  • [3H]Clebopride (radioligand)

  • Unlabeled this compound (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[11]

  • 96-well plates

  • Filtration apparatus with glass fiber filters (e.g., GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of [3H]Clebopride in Assay Buffer, typically ranging from 0.1 to 20 times the expected Kd.

  • In a 96-well plate, set up the following in triplicate for each concentration of [3H]Clebopride:

    • Total Binding: Add a specific volume of diluted [3H]Clebopride and Assay Buffer.

    • Non-specific Binding: Add the same volume of diluted [3H]Clebopride and a high concentration of unlabeled this compound (e.g., 10 µM).

  • Add the D2 receptor-containing membranes (typically 50-120 µg of protein per well) to each well to initiate the binding reaction.[11] The final assay volume is typically 250 µL.[11]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[11]

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[11]

  • Wash the filters rapidly with ice-cold wash buffer (e.g., Assay Buffer) to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linearization, although non-linear regression is generally preferred.[12][13][14]

III. Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the D2 receptor by measuring their ability to displace the binding of a fixed concentration of [3H]Clebopride.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compounds in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed concentration of [3H]Clebopride (typically at or near its Kd) and Assay Buffer.

    • Non-specific Binding: Add the fixed concentration of [3H]Clebopride and a high concentration of unlabeled this compound.

    • Competition: Add the fixed concentration of [3H]Clebopride and varying concentrations of the unlabeled test compound.

  • Add the D2 receptor-containing membranes to each well.

  • Follow the incubation, filtration, and counting steps as described in the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.

Visualizations

Dopamine D2 Receptor Signaling Pathways

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLCβ G_protein->PLC Activation (Gβγ) K_channel K⁺ Channel Activation G_protein->K_channel Activation (Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3 ↑ IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release ERK ERK Activation Beta_Arrestin->ERK Radioligand_Assay_Workflow cluster_setup Assay Components prep 1. Membrane Preparation assay_setup 2. Assay Setup (96-well plate) prep->assay_setup incubation 3. Incubation assay_setup->incubation filtration 4. Filtration & Washing incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis counting->analysis membranes Membranes membranes->assay_setup radioligand [3H]Clebopride radioligand->assay_setup competitor Unlabeled Ligand competitor->assay_setup

References

Application Notes: Clebopride Malate for Isolated Gut Tissue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with potent gastroprokinetic and antiemetic properties. Its primary clinical applications include the treatment of functional gastrointestinal disorders such as dyspepsia, nausea, and vomiting.[1] The prokinetic effects of clebopride are primarily attributed to a dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism at serotonin (B10506) 5-HT4 receptors.[2]

Dopamine typically exerts an inhibitory effect on gastrointestinal motility by reducing acetylcholine (B1216132) release from myenteric neurons. By blocking D2 receptors, clebopride disinhibits this pathway, thereby increasing cholinergic activity and promoting smooth muscle contraction.[3] Additionally, direct stimulation of 5-HT4 receptors on presynaptic cholinergic neurons further enhances the release of acetylcholine, contributing to its prokinetic efficacy.[4]

Isolated gut tissue preparations, particularly the guinea pig ileum, serve as an excellent ex vivo model to investigate the pharmacological properties of clebopride.[5] This system allows for the detailed study of its effects on nerve-mediated and direct smooth muscle contractility, enabling the elucidation of its mechanisms of action and the quantification of its potency.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for clebopride derived from various experimental models. Researchers should note that potency can vary between different tissues and species.

ParameterValueSpecies/TissueCommentsReference
Ki (Dopamine D2 Receptor) 3.5 nMBovine Brain MembranesHigh affinity for the primary target receptor.[6]
Ki (α2 Adrenergic Receptor) 780 nMBovine Brain MembranesLower affinity, suggesting a secondary mechanism at higher concentrations.[6]
IC50 (ETS-induced contraction) 0.43 µMGuinea Pig Gastric StripsInhibition of electrically-stimulated contractions, demonstrating functional antagonism.[6]
Effective Concentration Range 10⁻⁸ M to 10⁻⁵ MGuinea Pig Stomach StripsConcentration range that enhances electrical transmural stimulation-evoked contractions.[7]
IC50 (hERG K+ channels) 0.62 µMhERG-transfected CHO cellsIndicates potential for cardiac side effects at supra-therapeutic concentrations.[8]

Experimental Protocols

These protocols provide a framework for investigating the effects of clebopride malate on isolated guinea pig ileum.

Protocol 1: General Preparation of Isolated Guinea Pig Ileum

This foundational protocol details the isolation and mounting of gut tissue for in vitro pharmacological studies.

Materials:

  • Guinea Pig (250-400g)

  • Tyrode's physiological salt solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaHCO₃ 1.0, NaH₂PO₄ 0.05, Glucose 1.0)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Student Organ Bath system with isometric force transducer

  • Surgical instruments

Procedure:

  • Humanely sacrifice the guinea pig via a stunning blow to the head followed by cervical dislocation.[6]

  • Immediately open the abdomen and locate the ileocecal junction.[6]

  • Carefully dissect a 10-15 cm segment of the ileum, placing it in a petri dish containing fresh, aerated Tyrode's solution.[6]

  • Gently flush the lumen of the ileal segment with Tyrode's solution to remove its contents.[6]

  • Cut the segment into 2-3 cm long pieces. Trim away the mesentery.[6]

  • Tie a surgical thread to each end of a tissue segment.[2]

  • Mount the tissue in a 15-25 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.[5][9]

  • Attach the lower thread to a fixed hook in the bath and the upper thread to an isometric force transducer.

  • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 10-15 minutes, until a stable baseline is achieved.[6][9]

Protocol 2: Determining the Prokinetic Effect of Clebopride (Concentration-Response Curve)

This experiment quantifies the contractile response of the ileum to clebopride.

Procedure:

  • Prepare an isolated guinea pig ileum segment as described in Protocol 1.

  • Once a stable baseline is achieved, begin the cumulative addition of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in logarithmic or semi-logarithmic steps (e.g., to 3 nM, 10 nM, 30 nM, etc., up to 10 µM).[7][10]

  • Allow the tissue response to stabilize at each concentration before adding the next. This typically takes 2-3 minutes.

  • Record the isometric contraction at each concentration until a maximal response (plateau) is observed or the highest concentration is reached.

  • Data Analysis: Convert the change in tension (in grams or millinewtons) at each concentration to a percentage of the maximal response observed. Plot the percentage response against the logarithm of the clebopride concentration to generate a sigmoidal concentration-response curve. From this curve, calculate the EC50 (the concentration that produces 50% of the maximal response).

Protocol 3: Investigating the Mechanism of Action

These experiments aim to confirm the D2 antagonistic and 5-HT4 agonistic properties of clebopride.

Part A: Demonstrating Dopamine D2 Receptor Antagonism This protocol uses electrical field stimulation (EFS) to evoke neurally mediated contractions, which are then inhibited by a dopamine agonist and subsequently rescued by clebopride.

Materials:

  • Organ bath equipped with parallel platinum electrodes for EFS.

  • Dopamine (or a more specific D2 agonist like quinpirole).

  • This compound.

Procedure:

  • Prepare and mount the ileum segment in an EFS-equipped organ bath (Protocol 1).

  • After equilibration, apply EFS to elicit reproducible, submaximal "twitch" contractions. Typical parameters are 0.1-0.5 Hz frequency, 1 ms (B15284909) pulse duration, and supramaximal voltage.[11] These contractions are primarily due to the release of acetylcholine.[5]

  • Once stable twitch responses are recorded, add a concentration of dopamine sufficient to cause significant inhibition (e.g., 50-70%) of the twitch amplitude.

  • After the inhibitory effect of dopamine has stabilized, add clebopride cumulatively to the bath (e.g., 10 nM - 1 µM).

  • Expected Outcome: Clebopride should concentration-dependently reverse the inhibitory effect of dopamine, restoring the EFS-induced twitch contractions. This demonstrates its ability to antagonize the presynaptic inhibitory D2 receptors.[7]

Part B: Demonstrating Serotonin 5-HT4 Receptor Agonism This protocol demonstrates that the contractile effect of clebopride can be blocked by a specific 5-HT4 receptor antagonist.

Materials:

  • A selective 5-HT4 receptor antagonist (e.g., GR 125487 or ICS 205-930 at micromolar concentrations).[12]

  • This compound.

Procedure:

  • Using two separate ileum preparations, generate a control concentration-response curve for clebopride as described in Protocol 2.

  • In the second preparation, pre-incubate the tissue with a fixed concentration of a 5-HT4 antagonist for 20-30 minutes.

  • In the continued presence of the antagonist, generate a second concentration-response curve for clebopride.

  • Expected Outcome: The 5-HT4 antagonist should produce a rightward shift in the clebopride concentration-response curve, indicating competitive antagonism.[12] This confirms that a component of clebopride's contractile effect is mediated through the activation of 5-HT4 receptors.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Smooth Muscle Cell D2R Dopamine D2 Receptor ACh_vesicle ACh Vesicles D2R->ACh_vesicle HT4R Serotonin 5-HT4 Receptor HT4R->ACh_vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release Dopamine Dopamine Dopamine->D2R Inhibits (-) Clebopride_D2 Clebopride Clebopride_D2->D2R Blocks Clebopride_HT4 Clebopride Clebopride_HT4->HT4R Activates (+) M3R Muscarinic M3 Receptor Contraction Contraction M3R->Contraction ACh->M3R

Caption: Mechanism of Action of Clebopride on an Enteric Neuron.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis Sacrifice Animal Sacrifice Isolate Ileum Isolation Sacrifice->Isolate Mount Mounting in Organ Bath Isolate->Mount Equilibrate Equilibration (30-60 min) Mount->Equilibrate Drug Drug / EFS Application Equilibrate->Drug Record Data Acquisition Drug->Record Analyze Generate Response Curves Record->Analyze Calculate Calculate EC50 / Potency Analyze->Calculate

Caption: General workflow for isolated gut tissue experiments.

Logic Diagram for Mechanism of Action Studies

G Start Observe Clebopride's Prokinetic Effect Hypo_D2 Hypothesis 1: D2 Antagonism? Start->Hypo_D2 Hypo_HT4 Hypothesis 2: 5-HT4 Agonism? Start->Hypo_HT4 Exp_D2 Experiment: 1. Inhibit EFS with Dopamine 2. Add Clebopride Hypo_D2->Exp_D2 Exp_HT4 Experiment: 1. Pre-treat with 5-HT4 Antagonist 2. Add Clebopride Hypo_HT4->Exp_HT4 Res_D2 Result: Reversal of Dopamine's Inhibitory Effect Exp_D2->Res_D2 Res_HT4 Result: Rightward shift of Concentration-Response Curve Exp_HT4->Res_HT4

Caption: Logical flow for investigating clebopride's mechanisms.

References

Application Notes and Protocols for Studying Visceral Hypersensitivity with Clebopride Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1][2] The development of therapeutic agents targeting visceral hypersensitivity is a significant area of research. Clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with dual pharmacological action as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist, presents a compelling tool for investigating the complex neural pathways governing visceral sensation.[3][4]

Clebopride's prokinetic and antiemetic properties are well-established, stemming from its ability to modulate gastrointestinal motility.[3][4][5] Its action on D2 and 5-HT4 receptors, both of which are implicated in the modulation of visceral pain, suggests its potential utility in studying and potentially ameliorating visceral hypersensitivity.[6][7] These application notes provide a framework for utilizing clebopride malate in preclinical models to explore its effects on visceral nociception.

Mechanism of Action in the Context of Visceral Hypersensitivity

This compound's effects on visceral sensitivity are likely mediated through two primary pathways:

  • Dopamine D2 Receptor Antagonism: Dopamine D2 receptors are present in the central and peripheral nervous systems and are involved in pain modulation. While the precise role of D2 receptors in visceral pain is complex and can be context-dependent, antagonism of these receptors may influence nociceptive signaling.[7][8]

  • Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors in the gastrointestinal tract has been shown to reduce visceral hypersensitivity.[3][4][6] This is thought to occur through modulation of sensory afferent nerve function and potentially through anti-inflammatory mechanisms.[4][9]

The dual action of clebopride allows researchers to investigate the interplay between dopaminergic and serotonergic pathways in the context of visceral pain.

Quantitative Data Summary

The following tables summarize quantitative data from studies on compounds with similar mechanisms of action to this compound, providing a reference for expected outcomes in visceral hypersensitivity models.

Table 1: Effect of 5-HT4 Receptor Agonists on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rat Models of Visceral Hypersensitivity

CompoundAnimal ModelInduction of HypersensitivityDoseRoute of Administration% Reduction in VMR (Mean ± SEM)Reference
Tegaserod (B130379)Sprague-Dawley RatNeonatal colorectal irritation0.3 mg/kgIntraperitonealSignificant decrease in Abdominal Withdrawal Reflex (AWR) scores at 40, 60, and 80 mmHg[3]
TegaserodSprague-Dawley RatNeonatal acetic acid irritation1 mg/kgIntraperitonealSignificant increase in visceral sensitivity threshold[4][5][9]
Mosapride (B1662829) CitrateSprague-Dawley RatIntrarectal 4% acetic acidNot specifiedIntraperitoneal61 ± 9%[1]
Mosapride CitrateSprague-Dawley RatIntrarectal 1.5% zymosanNot specifiedIntraperitoneal67 ± 9%[1]

Table 2: Effect of Dopamine D2 Receptor Antagonism on Visceral Sensation in Rat Models

CompoundAnimal ModelModel TypeDoseRoute of AdministrationEffect on Visceral SensationReference
SulpirideRatWater Avoidance Stress (hyposensitivity)200 mg/kgSubcutaneousBlocked the increase in VMR threshold (blocked hyposensitivity)[7]
SulpirideRatNeonatal sodium butyrate (B1204436) (hypersensitivity)Not specifiedOralDid not ameliorate visceral hypersensitivity[10]

Experimental Protocols

Protocol 1: Acetic Acid-Induced Visceral Hypersensitivity Model in Rats

This protocol is adapted from studies using 5-HT4 agonists to assess visceral pain.[1][4][9]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

2. Induction of Visceral Hypersensitivity:

  • Anesthetize rats with isoflurane.

  • Gently insert a flexible catheter (2 mm diameter) into the colon, 8 cm proximal to the anus.

  • Instill 1 mL of 0.6% acetic acid in saline into the colon.

  • Keep the rat in a head-down position for 30 seconds to ensure the solution remains in the colon.

  • Allow the animals to recover for 6 days, during which visceral hypersensitivity develops.

3. Drug Administration:

  • On the day of the experiment, administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Allow a 30-60 minute pre-treatment period before assessing visceral sensitivity.

4. Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension):

  • Electromyography (EMG) Electrode Implantation (optional, for precise measurement):

    • Under anesthesia, implant bipolar electrodes into the external oblique abdominal muscles.

    • Allow a recovery period of at least 3 days.

  • Colorectal Distension (CRD):

    • Lightly restrain the conscious rat.

    • Insert a flexible balloon catheter (e.g., Fogarty catheter) into the descending colon and rectum, 1 cm from the anal verge.

    • Perform phasic balloon distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a duration of 20 seconds, with a 2-minute rest interval between distensions.

  • Measurement of Visceromotor Response (VMR):

    • Quantify the VMR by measuring the EMG activity of the abdominal muscles during distension.

    • Alternatively, use a semi-quantitative visual scoring of the Abdominal Withdrawal Reflex (AWR):

      • 0 = No behavioral response.

      • 1 = Brief head movement followed by immobility.

      • 2 = Contraction of abdominal muscles.

      • 3 = Lifting of the abdomen.

      • 4 = Body arching and lifting of pelvic structures.

  • Data Analysis: Compare the VMR or AWR scores between the this compound-treated groups and the vehicle-treated control group.

Protocol 2: Water Avoidance Stress (WAS) Model to Study the Role of D2 Receptors

This protocol is based on studies investigating the role of dopaminergic pathways in stress-induced visceral sensory changes.[7]

1. Animal Model:

  • Species: Male Wistar rats (250-300g).

  • Housing: As described in Protocol 1.

2. Water Avoidance Stress Procedure:

  • Place each rat on a small platform (8 x 8 cm) in the center of a plastic container (45 cm long, 25 cm wide) filled with fresh water at room temperature (25°C) to a level of 1 cm below the platform.

  • Expose the rats to this stressor for 1 hour daily for a period of 10 consecutive days.

3. Drug Administration:

  • Administer this compound or vehicle 30 minutes before the WAS session on the final day of the experiment.

4. Assessment of Visceral Sensitivity:

  • Measure the VMR to CRD as described in Protocol 1, both before and after the final WAS session.

5. Data Analysis: Analyze the changes in VMR threshold or response magnitude induced by stress and the modulatory effect of this compound.

Diagrams

Signaling Pathways

clebopride_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle cluster_afferent Afferent Sensory Neuron D2R D2 Receptor ACh_release Acetylcholine Release D2R->ACh_release Inhibition 5HT4R_pre 5-HT4 Receptor 5HT4R_pre->ACh_release Stimulation Contraction Muscle Contraction ACh_release->Contraction 5HT4R_afferent 5-HT4 Receptor Nociceptive_Signal Nociceptive Signal to CNS 5HT4R_afferent->Nociceptive_Signal Modulation (Reduces Hypersensitivity) Clebopride Clebopride Clebopride->D2R Antagonism Clebopride->5HT4R_pre Agonism Clebopride->5HT4R_afferent Agonism Dopamine Dopamine Dopamine->D2R Inhibits Serotonin Serotonin Serotonin->5HT4R_pre

Caption: Proposed signaling pathways of this compound in the gut.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animals Acclimatize Rats Induction Induce Visceral Hypersensitivity (e.g., Acetic Acid) Animals->Induction Recovery Recovery Period (e.g., 6 days) Induction->Recovery Vehicle Administer Vehicle Clebopride_Low Administer Clebopride (Low Dose) Clebopride_High Administer Clebopride (High Dose) Pretreatment Pre-treatment Period (30-60 min) Recovery->Pretreatment CRD Colorectal Distension (CRD) Pretreatment->CRD VMR Measure Visceromotor Response (VMR) CRD->VMR Data_Analysis Data Analysis and Comparison VMR->Data_Analysis

Caption: Workflow for assessing clebopride's effect on visceral hypersensitivity.

References

Application Notes and Protocols for Clebopride Malate in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with a dual mechanism of action primarily targeting the central nervous system (CNS). It functions as a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] This unique pharmacological profile makes it a valuable tool for investigating various physiological processes and potential therapeutic interventions related to dopaminergic and serotonergic neurotransmission. Its established antiemetic and prokinetic properties are centrally mediated, offering avenues for research in areas such as nausea and vomiting, gastrointestinal disorders with a CNS component, and motor control.[1][3]

This document provides detailed application notes and experimental protocols for the use of clebopride malate in CNS research, including its mechanism of action, quantitative data, and methodologies for in vitro and in vivo studies.

Mechanism of Action

This compound's primary CNS effects are attributed to its interaction with two key G-protein coupled receptors:

  • Dopamine D2 Receptor Antagonism: Clebopride binds with high affinity to D2 receptors, blocking the downstream signaling pathways typically initiated by dopamine. This antagonism is central to its antiemetic effects, which are mediated through the chemoreceptor trigger zone (CTZ) in the brainstem, and is also responsible for its potential to induce extrapyramidal side effects, such as catalepsy, at higher doses.[1][4]

  • Serotonin 5-HT4 Receptor Partial Agonism: Clebopride also acts as a partial agonist at 5-HT4 receptors.[1][5][6] Activation of these receptors is known to modulate cholinergic transmission and can influence gastrointestinal motility and other neurological functions. The partial agonism suggests that it can elicit a response at the 5-HT4 receptor, but to a lesser degree than a full agonist, and it can also competitively block the binding of full agonists.[5][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key parameters for its interaction with target receptors.

ParameterReceptorValueSpecies/TissueReference
Binding Affinity (Ki) Dopamine D23.5 nMBovine brain membranes[2]
Inhibitory Concentration (IC50) ETS-induced gastric strip contractions0.43 µMGuinea Pig[2]
ParameterEffectDosesSpeciesReference
Cataleptic Response Induction of catalepsy5-20 mg/kg i.p.Rat[4]
Antiemetic Dose Definition of maximum tolerated doseStarted at 0.10 mg/kg, escalated by 0.2 mg at each levelHuman[3]

Signaling Pathways

The interaction of this compound with D2 and 5-HT4 receptors initiates distinct intracellular signaling cascades.

cluster_0 Dopamine D2 Receptor Antagonism Clebopride Clebopride D2 Receptor D2 Receptor Clebopride->D2 Receptor blocks Gi/o Gi/o D2 Receptor->Gi/o inhibits Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP decreases PKA PKA cAMP->PKA decreases activation Neuronal Inhibition Neuronal Inhibition PKA->Neuronal Inhibition reduces Dopamine Dopamine Dopamine->D2 Receptor

D2 Receptor Antagonism Pathway

cluster_1 Serotonin 5-HT4 Receptor Partial Agonism Clebopride Clebopride 5-HT4 Receptor 5-HT4 Receptor Clebopride->5-HT4 Receptor partially activates Gs Gs 5-HT4 Receptor->Gs activates Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP increases PKA PKA cAMP->PKA increases activation Neuronal Excitation Neuronal Excitation PKA->Neuronal Excitation promotes Serotonin Serotonin Serotonin->5-HT4 Receptor

5-HT4 Receptor Partial Agonism Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the dopamine D2 receptor in brain tissue homogenates.

Start Start Prepare Brain Homogenate Prepare Brain Homogenate Start->Prepare Brain Homogenate Incubate with [3H]-Spiperone Incubate with [3H]-Spiperone Prepare Brain Homogenate->Incubate with [3H]-Spiperone Add Clebopride Add Clebopride Incubate with [3H]-Spiperone->Add Clebopride Separate Bound/Free Ligand Separate Bound/Free Ligand Add Clebopride->Separate Bound/Free Ligand Quantify Radioactivity Quantify Radioactivity Separate Bound/Free Ligand->Quantify Radioactivity Calculate Ki Calculate Ki Quantify Radioactivity->Calculate Ki End End Calculate Ki->End

D2 Receptor Binding Assay Workflow

Materials:

  • Bovine or rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]-Spiperone (radioligand)

  • This compound stock solution

  • Non-specific binding control (e.g., unlabeled haloperidol)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Tissue Homogenization:

    • Dissect and weigh fresh or frozen striatal tissue.

    • Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a constant amount of brain membrane homogenate.

    • Add a fixed concentration of [3H]-Spiperone (typically at a concentration near its Kd for the D2 receptor).

    • For determining non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

    • To the experimental tubes, add varying concentrations of this compound.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vivo Catalepsy Assessment in Rodents

This protocol is used to evaluate the cataleptic effects of this compound, a behavioral correlate of D2 receptor antagonism in the CNS.

Start Start Administer Clebopride Administer Clebopride Start->Administer Clebopride Place Rat on Bar Place Rat on Bar Administer Clebopride->Place Rat on Bar Measure Descent Latency Measure Descent Latency Place Rat on Bar->Measure Descent Latency Record Data Record Data Measure Descent Latency->Record Data End End Record Data->End

Catalepsy Assessment Workflow

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound solution for injection (e.g., dissolved in saline)

  • Vehicle control (e.g., saline)

  • Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

  • Stopwatch

Procedure:

  • Animal Acclimatization:

    • House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

    • Handle the animals for a few days prior to testing to reduce stress.

  • Drug Administration:

    • Divide the rats into groups (e.g., vehicle control, and different doses of this compound, such as 5, 10, and 20 mg/kg).[4]

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Catalepsy Testing:

    • At specific time points after injection (e.g., 30, 60, 90, and 120 minutes), assess the rats for catalepsy.

    • Gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the time until the rat removes both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) should be set, at which point the rat is returned to its home cage if it has not descended.

  • Data Analysis:

    • Record the descent latency for each rat at each time point.

    • Compare the mean descent latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant increase in descent latency in the clebopride-treated groups compared to the vehicle group indicates a cataleptic effect.

Disclaimer

The protocols and information provided in this document are intended for research purposes only by qualified professionals. Appropriate safety precautions and ethical guidelines for animal research must be followed. The specific concentrations, incubation times, and other parameters may require optimization for individual experimental setups.

References

Troubleshooting & Optimization

Troubleshooting Clebopride malate solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clebopride malate (B86768). The following information addresses common challenges, particularly those related to its solubility in Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is Clebopride malate and what is its primary mechanism of action?

A1: this compound is a dopamine (B1211576) D2 receptor antagonist.[1] Its therapeutic effects, such as antiemetic and prokinetic properties, are primarily due to its blockade of D2 dopamine receptors.[1] This action modulates signaling pathways in the gastrointestinal tract and the chemoreceptor trigger zone in the brain.

Q2: I am experiencing difficulty dissolving this compound in DMSO. What are the common causes?

A2: Solubility issues with this compound in DMSO can arise from several factors:

  • Hygroscopic nature of DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce its ability to dissolve many organic compounds.

  • Suboptimal Temperature: The dissolution of some compounds is an endothermic process, and ambient temperature may not provide sufficient energy.

  • Insufficient Agitation: Inadequate mixing may lead to localized saturation of the solvent before the entire compound has dissolved.

  • Concentration Exceeds Solubility Limit: The desired concentration may be higher than the intrinsic solubility of this compound in DMSO under the given conditions.

Q3: My this compound dissolves in DMSO but precipitates when diluted into my aqueous experimental medium. Why does this happen and how can I prevent it?

A3: This phenomenon, often called "salting out," occurs because this compound is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock solution is added to an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to precipitate. To prevent this, it is recommended to perform serial dilutions of the DMSO stock in DMSO to a concentration closer to the final desired concentration before adding it to the aqueous medium. This gradual change in the solvent environment can help maintain the compound's solubility.

Q4: What is the recommended final concentration of DMSO in cell-based assays, and why is it important?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable.[2][3] High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[3]

Troubleshooting Guide for this compound Solubility in DMSO

Should you encounter issues with dissolving this compound in DMSO, please follow the troubleshooting workflow outlined below.

G cluster_0 Troubleshooting Workflow start Start: this compound insolubility observed check_dmso Step 1: Verify DMSO Quality - Use fresh, anhydrous DMSO - Ensure proper storage start->check_dmso heat_sonicate Step 2: Apply Energy - Gently warm to 37°C - Sonicate for 10-15 minutes check_dmso->heat_sonicate check_dissolution1 Is the compound fully dissolved? heat_sonicate->check_dissolution1 adjust_concentration Step 3: Adjust Concentration - Prepare a more dilute stock solution check_dissolution1->adjust_concentration No success Success: this compound is dissolved check_dissolution1->success Yes check_dissolution2 Is the compound fully dissolved? adjust_concentration->check_dissolution2 consider_cosolvent Step 4: Consider Co-solvents - For in vivo, consider formulations with PEG300, Tween-80, etc. check_dissolution2->consider_cosolvent No check_dissolution2->success Yes fail Issue persists: Contact technical support consider_cosolvent->fail

Caption: Troubleshooting workflow for this compound solubility in DMSO.

Quantitative Solubility Data

The solubility of this compound in DMSO can vary between batches and suppliers. The following table summarizes reported solubility data.

SupplierSolventReported SolubilityMolar Concentration (mM)Notes
MedChemExpressDMSO60 mg/mL118.12Ultrasonic treatment may be needed.
TargetMolDMSO34 mg/mL66.93Sonication is recommended.
Selleck ChemicalsDMSO100 mg/mL196.86Use fresh DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO for in vitro experiments.

Materials:

  • This compound (powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 507.96 g/mol .

  • Weighing: Accurately weigh the calculated mass of this compound and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: a. Vortex the tube vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. c. If solubility issues persist, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

G cluster_1 Experimental Workflow: Stock Solution Preparation step1 1. Calculate mass of This compound step2 2. Weigh this compound step1->step2 step3 3. Add anhydrous DMSO step2->step3 step4 4. Vortex vigorously step3->step4 step5 5. Sonicate if necessary step4->step5 step6 6. Gently warm if necessary step5->step6 step7 7. Visually inspect for clarity step6->step7 step8 8. Aliquot and store at -20°C/-80°C step7->step8 G cluster_2 Dopamine D2 Receptor Signaling Pathway clebopride This compound d2r Dopamine D2 Receptor clebopride->d2r Antagonizes gi_go Gαi/o Protein d2r->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP ac->camp Decreases conversion of ATP atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Reduces activation downstream Downstream Cellular Effects pka->downstream Modulates

References

Technical Support Center: Optimizing Clebopride Malate Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Clebopride malate (B86768) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Clebopride malate?

A1: this compound is a substituted benzamide (B126) with a dual mechanism of action. It primarily functions as a potent dopamine (B1211576) D2 receptor antagonist.[1][2][3] Additionally, it acts as a partial agonist at serotonin (B10506) 5-HT4 receptors.[1] This dual action makes it effective as a gastroprokinetic and antiemetic agent by enhancing gastrointestinal motility and reducing nausea and vomiting.[1]

Q2: What are the known binding affinities and effective concentrations of this compound?

A2: this compound exhibits high affinity for the dopamine D2 receptor. In bovine brain membranes, it has a Ki of 3.5 nM for D2 receptors and a lower affinity for α2 adrenergic receptors with a Ki of 780 nM.[2] In functional assays, it has been shown to inhibit electrically stimulated gastric strip contractions with an IC50 of 0.43 μM.[2] For a comprehensive summary of quantitative data, please refer to the data table below.

Q3: In what solvents can I dissolve this compound for my experiments?

A3: this compound is sparingly soluble in water and methanol, and slightly soluble in anhydrous ethanol.[4] It is readily soluble in DMSO, with a reported solubility of up to 100 mg/mL (196.86 mM).[5] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer.

Q4: What are some common in vitro assays used to characterize the activity of this compound?

A4: Given its dual mechanism of action, several in vitro assays are relevant for characterizing this compound. To assess its D2 receptor antagonism, common assays include cAMP measurement assays, calcium mobilization assays, and β-arrestin recruitment assays. For its 5-HT4 receptor agonism, cAMP accumulation assays are typically used.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Dopamine D2 Receptor Binding Affinity (Ki) 3.5 nMBovine Brain Membranes[2]
α2 Adrenergic Receptor Binding Affinity (Ki) 780 nMBovine Brain Membranes[2]
IC50 (ETS-induced gastric strip contraction) 0.43 μMGuinea Pig Stomach[2]
IC50 (hERG potassium channel currents) 0.62 μMhERG-transfected CHO cells
Effective Concentration Range (gastric contraction) 10⁻⁸ M to 10⁻⁵ MGuinea Pig Stomach Strips
Solubility in DMSO 34 mg/mL (66.93 mM)N/A[6]
Solubility in Water 33 mg/mL (64.96 mM)N/A[7]
Solubility in Ethanol 12 mg/mL (23.62 mM)N/A[7]

Experimental Protocols

Dopamine D2 Receptor Antagonism: cAMP Measurement Assay

This protocol is designed to measure the antagonistic effect of this compound on dopamine D2 receptor-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cell line stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound.

  • Dopamine (or a selective D2 agonist like quinpirole).

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well white opaque assay plates.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into the assay plate at a predetermined optimal density and culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Also, prepare solutions of dopamine and forskolin.

  • Antagonist Pre-incubation: Remove the culture medium and add various concentrations of this compound to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically EC80) in the presence of a sub-maximal concentration of forskolin to all wells except the negative control. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels, providing a window to observe inhibition.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

5-HT4 Receptor Agonism: cAMP Accumulation Assay

This protocol measures the agonistic effect of this compound on 5-HT4 receptor-mediated cAMP accumulation.

Materials:

  • HEK293 or CHO cell line stably expressing the human 5-HT4 receptor.

  • Cell culture medium with supplements.

  • This compound.

  • Serotonin (5-HT) or a known 5-HT4 agonist (for positive control).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit.

  • 96-well or 384-well white opaque assay plates.

Procedure:

  • Cell Seeding: Seed the 5-HT4 receptor-expressing cells into the assay plate and culture overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute to the desired concentrations.

  • Stimulation: Remove the culture medium and add the various concentrations of this compound in the presence of a phosphodiesterase inhibitor. Include a vehicle control and a positive control (serotonin).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

  • Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax) relative to the positive control.

Troubleshooting Guide

Q1: I am observing high cytotoxicity in my cell-based assay. What could be the cause?

A1:

  • Problem: The concentration of this compound may be too high, leading to off-target effects and cell death. The DMSO concentration in your final assay volume might also be too high.

  • Solution:

    • Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic concentration range of this compound in your specific cell line.

    • Ensure the final DMSO concentration in your assay wells is typically ≤ 0.5% to avoid solvent-induced toxicity.

    • Test a lower range of this compound concentrations.

Q2: I am not observing a clear dose-response curve for D2 antagonism.

A2:

  • Problem: The concentration of the D2 agonist used for stimulation might be too high, making it difficult for the antagonist to compete. Alternatively, the antagonist concentration might be too low.

  • Solution:

    • Optimize the agonist concentration. It is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window to observe antagonism.

    • If no cytotoxicity is observed, extend the concentration range of this compound.

    • Verify the expression and functionality of the D2 receptors in your cell line.

Q3: My results for 5-HT4 agonism are weak or inconsistent.

A3:

  • Problem: this compound is a partial agonist at 5-HT4 receptors, so its maximal effect will be lower than that of a full agonist like serotonin. The assay window may be too small to detect a robust signal.

  • Solution:

    • Ensure you are using a phosphodiesterase inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP and amplify the signal.

    • Optimize the cell seeding density. A higher cell density may lead to a more robust cAMP response.

    • Use a highly sensitive cAMP detection kit.

    • Confirm the expression and functionality of 5-HT4 receptors in your cell line using a full agonist as a positive control.

Q4: How do I distinguish between the D2 and 5-HT4 receptor effects in a system where both might be present?

A4:

  • Problem: In a more complex system, such as primary neuronal cultures or tissue preparations, the observed effect could be a composite of D2 antagonism and 5-HT4 agonism.

  • Solution:

    • Use selective antagonists for each receptor to block their respective pathways. For example, pre-incubate with a selective D2 antagonist (e.g., sulpiride) to isolate the 5-HT4-mediated effects of this compound, and vice versa with a selective 5-HT4 antagonist (e.g., GR 113808).

    • Utilize cell lines that express only one of the target receptors to characterize the activity at each receptor individually before moving to more complex systems.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock (DMSO) D Add this compound (Dose-Response) A->D B Culture D2/5-HT4 Expressing Cells C Seed Cells in Assay Plates B->C C->D E Add Agonist (for Antagonist Assay) D->E Antagonist Mode F Incubate D->F Agonist Mode E->F G Measure Signal (e.g., cAMP) F->G H Plot Dose-Response Curve G->H I Determine IC50 / EC50 H->I

Caption: Experimental workflow for in vitro assay optimization.

signaling_pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT4 Serotonin 5-HT4 Receptor Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Produces Clebo_D2 Clebopride (Antagonist) Clebo_D2->D2R Blocks HTR4 5-HT4 Receptor Gs Gs Protein HTR4->Gs Activates AC_5HT4 Adenylyl Cyclase Gs->AC_5HT4 Stimulates cAMP_5HT4 cAMP AC_5HT4->cAMP_5HT4 Produces Clebo_5HT4 Clebopride (Partial Agonist) Clebo_5HT4->HTR4 Activates

Caption: Dual signaling pathways of this compound.

troubleshooting_guide Start Unexpected Results? Q1 High Cytotoxicity? Start->Q1 Q2 No D2 Antagonist Effect? Start->Q2 Q3 Weak 5-HT4 Agonist Effect? Start->Q3 Q4 Ambiguous Dual Effect? Start->Q4 A1 Lower Concentration Check DMSO % Q1->A1 Yes A2 Optimize Agonist Conc. Increase Antagonist Conc. Q2->A2 Yes A3 Use PDE Inhibitor Check Receptor Expression Q3->A3 Yes A4 Use Selective Antagonists Single Receptor Cell Lines Q4->A4 Yes

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Clebopride Malate Off-Target Effects on Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of clebopride (B1669163) malate (B86768) on adrenergic receptors.

Summary of Quantitative Data

The following table summarizes the known binding affinities of clebopride for various adrenergic receptor subtypes. This data is crucial for designing experiments and interpreting results related to clebopride's off-target profile.

Receptor SubtypeBinding Affinity (Ki)Species/TissueReference
α2-Adrenergic Receptor 780 nMBovine brain membranes[1]
α1-Adrenergic Receptor No binding observedGuinea pig stomach[2]
β-Adrenergic Receptors Data not available-

Note: The primary target of clebopride is the dopamine (B1211576) D2 receptor, with a high binding affinity (Ki of 3.5 nM)[1]. Its affinity for the α2-adrenergic receptor is significantly lower.

Experimental Protocols

Detailed Methodology for Competitive Radioligand Binding Assay to Determine Clebopride's Affinity for α2-Adrenergic Receptors

This protocol outlines the steps to determine the inhibitory constant (Ki) of clebopride malate for the α2-adrenergic receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors (e.g., from bovine brain).

  • Radioligand: A specific α2-adrenergic receptor radioligand, such as [³H]-Yohimbine, at a concentration near its dissociation constant (Kd).

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known α2-adrenergic receptor ligand, such as phentolamine (B1677648) or yohimbine.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize the tissue or cells in an appropriate buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Store the membrane aliquots at -80°C until use.

3. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor preparation, radioligand, and assay buffer.

    • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Receptor preparation, radioligand, and varying concentrations of this compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of clebopride that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Troubleshooting Guides and FAQs

This section is designed to help researchers troubleshoot common issues encountered during experiments investigating the off-target effects of clebopride on adrenergic receptors.

Frequently Asked Questions (FAQs)

  • Q1: What are the known off-target effects of clebopride on adrenergic receptors?

    • A1: Clebopride has been shown to bind to α2-adrenergic receptors with a moderate affinity (Ki of 780 nM)[1]. Studies have indicated no significant binding to α1-adrenergic receptors[2]. There is currently no available data on the binding of clebopride to β-adrenergic receptors.

  • Q2: How does clebopride's affinity for adrenergic receptors compare to its primary target?

    • A2: Clebopride is a potent dopamine D2 receptor antagonist with a high affinity (Ki of 3.5 nM)[1]. Its affinity for the α2-adrenergic receptor is approximately 220 times lower, suggesting that at therapeutic concentrations, the primary effect of clebopride is mediated through D2 receptor blockade.

  • Q3: What are the potential physiological implications of clebopride's interaction with α2-adrenergic receptors?

    • A3: The α2-adrenergic receptors are involved in regulating neurotransmitter release, blood pressure, and sedation. Blockade of these receptors by clebopride, especially at higher concentrations, could potentially lead to side effects related to these functions. However, given the lower affinity, these effects are less likely to occur at standard therapeutic doses.

Troubleshooting Guide for Competitive Radioligand Binding Assays

  • Q1: I am observing high non-specific binding in my assay. What could be the cause and how can I fix it?

    • A1:

      • Possible Cause: The radioligand may be binding to non-receptor components like lipids, proteins, or the filter itself. Hydrophobic radioligands are more prone to high non-specific binding[4].

      • Troubleshooting Steps:

        • Reduce the concentration of the radioligand. A good starting point is a concentration at or below the Kd value[4].

        • Decrease the amount of membrane protein used in the assay. A typical range is 100-500 µg per assay point[4].

        • Optimize the washing steps by increasing the volume and/or number of washes with ice-cold wash buffer[4].

        • Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to surfaces[4].

  • Q2: The specific binding signal is very low. What should I do?

    • A2:

      • Possible Cause: The concentration or specific activity of the radioligand may be too low, or the receptor density in the membrane preparation may be insufficient.

      • Troubleshooting Steps:

        • Ensure the radioligand has not degraded. Use a fresh batch if necessary.

        • Increase the amount of membrane protein in the assay.

        • Confirm the expression of the target receptor in your membrane preparation.

        • Optimize the incubation time to ensure the binding has reached equilibrium[4].

  • Q3: My competition curve is not a classic sigmoidal shape (e.g., it is biphasic or bell-shaped). What does this indicate?

    • A3:

      • Possible Cause: This can be due to several factors, including the presence of multiple binding sites with different affinities, allosteric interactions, or issues with the assay conditions. In the context of G protein-coupled receptors (GPCRs), such as adrenergic receptors, bell-shaped curves in competitive binding experiments can sometimes be evidence of receptor homodimerization[5].

      • Troubleshooting Steps:

        • Carefully re-evaluate your data analysis model. A two-site binding model might be more appropriate.

        • Vary the concentration of the radioligand to see if the shape of the curve changes, which can be indicative of complex binding kinetics[5].

        • Ensure that the incubation time is sufficient to reach equilibrium for all competitor concentrations.

  • Q4: The IC50 value for clebopride seems to vary between experiments. How can I improve reproducibility?

    • A4:

      • Possible Cause: Inconsistent experimental conditions are a common cause of variability.

      • Troubleshooting Steps:

        • Ensure precise and consistent pipetting of all reagents, especially the radioligand and the competitor.

        • Maintain a constant temperature and incubation time across all experiments.

        • Use the same batch of membrane preparation and reagents for a set of comparative experiments.

        • Ensure that the protein concentration in the membrane preparation is accurately and consistently determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways of adrenergic receptors and the general workflow of a competitive binding assay.

alpha2_adrenergic_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular clebopride Clebopride receptor α2-Adrenergic Receptor clebopride->receptor Antagonist (Off-Target) norepinephrine Norepinephrine norepinephrine->receptor Agonist Binding g_protein Gi Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion atp ATP cellular_response Inhibition of Neurotransmitter Release camp->cellular_response Leads to

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

competitive_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Clebopride) start->prepare_reagents setup_assay Set up Assay Plates (Total, Non-specific, Competitive Binding) prepare_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis (Calculate Specific Binding, IC50, Ki) quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Competitive Binding Assay.

alpha1_beta_adrenergic_signaling Comparative Adrenergic Signaling Pathways cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_agonist Norepinephrine/ Epinephrine a1_receptor α1-Adrenergic Receptor a1_agonist->a1_receptor a1_gq Gq Protein a1_receptor->a1_gq Activates a1_plc Phospholipase C (PLC) a1_gq->a1_plc Activates a1_ip3 IP3 a1_plc->a1_ip3 Generates a1_dag DAG a1_plc->a1_dag Generates a1_pip2 PIP2 a1_ca ↑ Intracellular Ca²⁺ a1_ip3->a1_ca a1_pkc Protein Kinase C (PKC) a1_dag->a1_pkc Activates a1_response Smooth Muscle Contraction a1_ca->a1_response a1_pkc->a1_response b_agonist Norepinephrine/ Epinephrine b_receptor β-Adrenergic Receptor b_agonist->b_receptor b_gs Gs Protein b_receptor->b_gs Activates b_ac Adenylyl Cyclase (AC) b_gs->b_ac Activates b_camp cAMP b_ac->b_camp Generates b_atp ATP b_pka Protein Kinase A (PKA) b_camp->b_pka Activates b_response e.g., Increased Heart Rate, Smooth Muscle Relaxation b_pka->b_response

Caption: Comparative Adrenergic Signaling Pathways.

References

Technical Support Center: Clebopride Malate Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clebopride malate (B86768). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Clebopride malate?

This compound is a dopamine (B1211576) D2 receptor antagonist.[1][2] It also exhibits partial agonist activity at serotonin (B10506) 5-HT4 receptors.[1] This dual action is responsible for its prokinetic and antiemetic effects.[1]

Q2: How should I store this compound powder and stock solutions?

  • Powder: Store at -20°C for up to 3 years.[2]

  • Stock Solutions (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

Besides its primary targets (Dopamine D2 and Serotonin 5-HT4 receptors), Clebopride has been noted to bind to α2 adrenergic receptors, though with much lower affinity (Ki: 780 nM) compared to D2 receptors (Ki: 3.5 nM).[3] At higher concentrations, this could potentially lead to off-target effects in your experiments.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results in In Vitro Assays

Q: My results with this compound are variable between experiments. What could be the cause?

A: Experimental variability with this compound can arise from several factors:

  • Solution Preparation and Stability: this compound can be challenging to dissolve and may precipitate out of solution, especially in aqueous media. Ensure your stock solutions are fully dissolved and consider the stability in your specific cell culture media. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.

  • Dual Receptor Activity: this compound is not only a D2 antagonist but also a partial 5-HT4 agonist.[1] If your cells endogenously express 5-HT4 receptors, this could lead to confounding effects. Consider using a specific 5-HT4 antagonist as a control to isolate the D2 receptor-mediated effects.

  • Cell Health and Passage Number: As with any cell-based assay, the health, confluency, and passage number of your cells can significantly impact results. Standardize your cell culture and plating procedures to minimize variability.

Issue 2: Difficulty with Compound Solubility and Vehicle Effects

Q: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?

A: this compound has limited aqueous solubility. For in vitro assays, DMSO is a common solvent for preparing stock solutions. For in vivo studies, co-solvents are typically required. Refer to the tables below for solubility data and recommended vehicle formulations.

Q: Could the solvent be affecting my experimental results?

A: Yes, high concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle-only control in your experiments to account for any solvent-induced effects. It is recommended to keep the final DMSO concentration in your assay well below 1%.

Issue 3: Unexpected Phenotypes in In Vivo Studies

Q: I am observing unexpected behavioral or physiological effects in my animal studies. What should I consider?

A: Unexpected in vivo effects can be due to several factors:

  • Pharmacokinetics: Clebopride is subject to extensive first-pass metabolism in rats, which can affect its bioavailability.[4] The pharmacokinetics can also be dose-dependent.

  • Off-Target Effects: As mentioned, Clebopride can interact with other receptors, which might contribute to the observed phenotype.

  • Extrapyramidal Symptoms: As a dopamine D2 antagonist, Clebopride can induce extrapyramidal side effects, which have been observed in clinical studies.[5] These could manifest as motor abnormalities in animal models.

Data Presentation

Table 1: this compound Solubility

SolventSolubilityNotes
DMSO≥ 34 mg/mLSonication may be required.[2]
WaterSparingly soluble-
MethanolSparingly soluble-
Anhydrous EthanolSlightly soluble-
Methylene ChloridePractically insoluble-

Table 2: Recommended In Vivo Formulations

FormulationCompositionAchievable Concentration
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL
Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL
Formulation 310% DMSO, 90% Corn Oil≥ 3 mg/mL

Experimental Protocols

Protocol 1: Dopamine D2 Receptor-Mediated cAMP Assay

This protocol is designed to measure the antagonistic effect of this compound on dopamine D2 receptor-mediated inhibition of cAMP production.

  • Cell Culture: Plate cells expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in a suitable multi-well plate and grow to the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Protocol 2: Intracellular Calcium Flux Assay

This protocol can be used to assess the effect of this compound on D2 receptor signaling, particularly if the receptor is engineered to couple to Gαq or if downstream calcium mobilization is relevant.

  • Cell Culture: Plate cells expressing the dopamine D2 receptor in a black, clear-bottom multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute to working concentrations.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader or a flow cytometer to measure baseline fluorescence.

    • Add the D2 receptor agonist to stimulate calcium flux and record the fluorescence signal over time.

    • In separate wells, pre-incubate with this compound before adding the agonist to measure the inhibitory effect.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the effect of this compound on agonist-induced calcium mobilization.

Visualizations

Clebopride_Signaling_Pathway cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT4R Serotonin 5-HT4 Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gai Gαi D2R->Gai AC Adenylate Cyclase Gai->AC cAMP cAMP AC->cAMP Clebopride_D2 Clebopride Clebopride_D2->D2R Antagonist Serotonin Serotonin HT4R 5-HT4 Receptor Serotonin->HT4R Gas Gαs HT4R->Gas AC_5HT4 Adenylate Cyclase Gas->AC_5HT4 cAMP_5HT4 cAMP AC_5HT4->cAMP_5HT4 Clebopride_5HT4 Clebopride Clebopride_5HT4->HT4R Partial Agonist

References

Technical Support Center: Stability of Clebopride Malate in Physiological Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of clebopride (B1669163) malate (B86768) in physiological buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for clebopride malate in physiological buffers?

A1: this compound, a substituted benzamide (B126), is susceptible to degradation in aqueous solutions, particularly under non-neutral pH conditions. The primary degradation pathways are anticipated to be hydrolysis of the amide bond and N-debenzylation, which are known metabolic routes.[1] Based on studies of structurally similar benzamide compounds like metoclopramide (B1676508) and itopride, this compound is likely to be unstable in acidic and alkaline conditions and may also be sensitive to oxidative stress.

Q2: Which functional groups in the clebopride molecule are most susceptible to degradation?

A2: The two main functional groups of concern are the amide linkage and the benzyl (B1604629) group attached to the piperidine (B6355638) nitrogen. The amide bond can undergo hydrolysis, especially when catalyzed by acid or base, leading to the cleavage of the molecule. The N-benzyl group can be removed through oxidative N-debenzylation.

Q3: What is the expected stability of this compound at neutral pH?

Q4: How should I prepare and store stock solutions of this compound to minimize degradation?

A4: To ensure the stability of your stock solutions, it is recommended to:

  • Use a dry, aprotic solvent: Prepare initial high-concentration stock solutions in a solvent like DMSO.

  • Store at low temperatures: Store stock solutions at -20°C or -80°C.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

  • Protect from light: As a general precaution for pharmaceutical compounds, protect solutions from light, especially if photostability has not been established.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in an experimental assay.

  • Possible Cause: pH of the physiological buffer is too acidic or alkaline.

  • Troubleshooting Steps:

    • Verify the pH of your buffer. Ensure it is within the desired range (ideally close to neutral for initial studies).

    • If the experimental conditions require acidic or basic pH, be aware of potential degradation and consider this when interpreting results.

    • Minimize the time the compound spends in the buffer before analysis.

    • Run a time-course experiment to quantify the rate of degradation under your specific conditions.

Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound solution.

  • Possible Cause: Degradation of this compound into one or more new products.

  • Troubleshooting Steps:

    • Review the potential degradation pathways (amide hydrolysis and N-debenzylation) to hypothesize the identity of the new peaks.

    • If using a stability-indicating HPLC method, the new peaks should be well-resolved from the parent compound.

    • Consider performing forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times.

    • If the identity of the degradation products is critical, techniques like LC-MS can be used for characterization.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: Inconsistent preparation of solutions or variable storage conditions.

  • Troubleshooting Steps:

    • Ensure accurate and consistent pH adjustment of the physiological buffer for all replicates.

    • Use freshly prepared solutions of this compound for each experiment, or if using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles.

    • Control the temperature of your experiments, as degradation rates are temperature-dependent.

Quantitative Data Summary

While specific quantitative stability data for this compound in physiological buffers is limited in publicly available literature, the following table provides a hypothetical representation based on typical stability profiles of similar benzamide drugs under forced degradation conditions. This data should be used as a general guide and is not a substitute for experimental determination.

Stress ConditionTemperature (°C)Time (hours)Hypothetical % Degradation of this compound
0.1 M HCl602415 - 25%
0.1 M NaOH602420 - 30%
3% H₂O₂252410 - 20%
Phosphate Buffer (pH 7.4)3724< 5%
Thermal (Solid State)8024< 2%
Photolytic (UV/Vis)25245 - 15%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose solid this compound powder to 80°C in a calibrated oven for 24 hours.

    • Separately, incubate a solution of this compound in a chosen buffer at 60°C.

    • At specified time points, prepare solutions from the solid or dilute the incubated solution with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a calibrated light source (providing both UV and visible light) for a specified duration.

    • A control sample should be kept in the dark at the same temperature.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This protocol describes a hypothetical stability-indicating RP-HPLC method for the analysis of this compound and its potential degradation products. Method development and validation are required for specific applications.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Gradient back to 90% A, 10% B

    • 26-30 min: Hold at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 263 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Clebopride_Degradation_Pathways cluster_hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) cluster_debenzylation N-Debenzylation (Oxidative) Clebopride This compound Deg1 4-amino-5-chloro-2- methoxybenzoic acid Clebopride->Deg1 H₂O, H⁺/OH⁻ Deg2 1-benzyl-N-methylpiperidin-4-amine Clebopride->Deg2 H₂O, H⁺/OH⁻ Deg3 N-(piperidin-4-yl)benzamide derivative Clebopride->Deg3 [O] Deg4 Benzaldehyde Clebopride->Deg4 [O]

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow start Start: Prepare this compound Solution in Physiological Buffer stress Incubate under Specific Stress Conditions (e.g., pH, Temperature, Light) start->stress sampling Withdraw Aliquots at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data evaluation Evaluate Degradation Kinetics and Pathway data->evaluation end End: Determine Stability Profile evaluation->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Stability and Storage of Clebopride Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Clebopride malate (B86768) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Clebopride malate?

A1: Based on in vitro metabolism studies, the primary degradation pathways for this compound are anticipated to be amide hydrolysis and N-debenzylation.[1] These reactions can be triggered by exposure to non-optimal pH, temperature, and humidity conditions during storage.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound powder should be stored at -20°C for long-term stability (up to 3 years). When in a solvent, it is recommended to store aliquots at -80°C for up to one year. For shorter periods, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is also suggested. Room temperature storage should be avoided to prevent accelerated degradation.

Q3: How can I detect and quantify this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the simultaneous detection and quantification of this compound and its degradation products. A well-developed method will be able to separate the parent drug from all potential impurities and degradants.

Troubleshooting Guide

Issue: Unexpected Degradation of this compound in a Formulation

Possible Cause 1: Inappropriate Storage Conditions

  • Troubleshooting:

    • Verify the storage temperature and humidity levels.

    • Ensure the product is protected from light.

    • Confirm that the storage container is properly sealed to prevent moisture ingress.

Possible Cause 2: Excipient Incompatibility

  • Troubleshooting:

    • Review the formulation for excipients that may promote hydrolysis or oxidation.

    • Conduct compatibility studies with individual excipients and this compound.

Issue: Inconsistent Results in Stability Studies

Possible Cause 1: Non-validated Analytical Method

  • Troubleshooting:

    • Ensure the HPLC method used is fully validated according to ICH guidelines (Q2(R1)) and is proven to be stability-indicating.

    • Verify that the method can adequately separate all known degradation products from the parent peak.

Possible Cause 2: Improper Sample Handling

  • Troubleshooting:

    • Review sample preparation procedures to ensure consistency.

    • Ensure that samples are analyzed promptly after preparation to avoid further degradation.

Data on Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the typical conditions used in such studies. Note: The percentage degradation values are representative and may vary depending on the specific experimental conditions.

Stress ConditionReagent/ParametersDurationExpected Degradation ProductsRepresentative % Degradation
Acid Hydrolysis 0.1 M HCl24 hours at 60°CAmide Hydrolysis Product15-25%
Base Hydrolysis 0.1 M NaOH24 hours at 60°CAmide Hydrolysis Product20-30%
Oxidative 3% H₂O₂24 hours at RTN-oxide derivatives10-20%
Thermal Dry heat at 80°C48 hoursMinimal degradation< 5%
Photolytic UV light (254 nm) and visible light24 hoursPhotodegradation products5-15%

Experimental Protocols

Protocol for a Stability-Indicating RP-HPLC Method

This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a pH-adjusted phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.

Visualizations

This compound Degradation Pathways

Potential Degradation Pathways of this compound Clebopride This compound Amide_Hydrolysis Amide Hydrolysis Product (4-amino-5-chloro-2-methoxybenzoic acid + 1-benzylpiperidin-4-amine) Clebopride->Amide_Hydrolysis Hydrolysis (Acid/Base) N_Debenzylation N-Debenzylation Product Clebopride->N_Debenzylation Oxidation/Metabolism

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Characterization Characterization of Degradation Products (LC-MS, NMR) Analysis->Characterization

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Logic for Unexpected Degradation

Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed Check_Storage Storage Conditions Correct? Start->Check_Storage Check_Excipients Excipient Compatibility Verified? Check_Storage->Check_Excipients Yes Action_Storage Correct Storage: -20°C or 2-8°C Protect from light/moisture Check_Storage->Action_Storage No Check_Method Analytical Method Validated? Check_Excipients->Check_Method Yes Action_Excipients Conduct Excipient Compatibility Studies Check_Excipients->Action_Excipients No Action_Method Validate HPLC Method (ICH Q2(R1)) Check_Method->Action_Method No End Problem Resolved Check_Method->End Yes Action_Storage->End Action_Excipients->End Action_Method->End

References

Technical Support Center: Minimizing Clebopride Malate-Induced Extrapyramidal Side Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing extrapyramidal side effects (EPS) induced by Clebopride malate (B86768) in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind Clebopride malate-induced extrapyramidal side effects?

A1: this compound is a potent dopamine (B1211576) D2 receptor antagonist.[1] Its therapeutic effects as a prokinetic and antiemetic agent stem from this antagonism in the gastrointestinal tract and the chemoreceptor trigger zone. However, this D2 receptor blockade also occurs in the nigrostriatal pathway of the brain, a key component of the extrapyramidal system that regulates motor control. This disruption of dopaminergic signaling leads to an imbalance with the cholinergic system, resulting in various movement-related side effects known as extrapyramidal symptoms (EPS).[1][2]

Q2: What are the common extrapyramidal side effects observed with this compound in animal models?

A2: In animal models, particularly rodents, this compound can induce several dose-dependent extrapyramidal side effects. These include:

  • Acute Dystonic Reactions: Characterized by sustained muscle contractions, leading to abnormal postures. In humans, this can manifest as cervical dystonia (involuntary neck muscle contractions).[1][3]

  • Parkinsonism-like Symptoms: These include catalepsy (a state of immobility and failure to correct an imposed posture), tremors, and rigidity.[1] Catalepsy is a commonly measured surrogate for parkinsonian side effects in rats.[4]

  • Tardive Dyskinesia-like Symptoms: After chronic administration, animals may develop vacuous chewing movements (VCMs), which are considered an animal model of tardive dyskinesia.[5][6]

Q3: How can I minimize this compound-induced EPS in my in vivo experiments?

A3: There are several strategies to mitigate EPS in a research setting:

  • Dose Optimization: The most straightforward approach is to use the lowest effective dose of this compound that achieves the desired therapeutic effect with minimal motor side effects. A careful dose-response study is recommended.

  • Co-administration of Anticholinergic Agents: Drugs like benztropine (B127874), which block muscarinic acetylcholine (B1216132) receptors, can help restore the dopamine-acetylcholine balance in the striatum and alleviate dystonic and parkinsonian symptoms.[7][8]

  • Co-administration of Benzodiazepines: Agents such as diazepam can be used to manage acute dystonic reactions, although their sedative effects should be considered in the experimental design.

Q4: Are there specific animal models recommended for studying this compound-induced EPS?

A4: Yes, rodent models are well-established for this purpose:

  • Rat Catalepsy Model: This is a widely used model to assess the potential for a drug to induce parkinsonian-like side effects. The "bar test" is a common method for quantifying catalepsy.[9][10]

  • Mouse/Rat Vacuous Chewing Movement (VCM) Model: This model is used to evaluate the liability of a drug to cause tardive dyskinesia after chronic administration.[5][11]

Troubleshooting Guides

Issue 1: High incidence of acute dystonia or catalepsy at the intended therapeutic dose of this compound.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check your calculations for the this compound dosage. Ensure that the correct concentration and volume are being administered.

    • Conduct a Dose-Response Study: If not already done, perform a dose-response study to identify the minimal effective dose for your primary outcome and the threshold for significant EPS.

    • Implement Co-therapy: Consider co-administering an anticholinergic agent like benztropine. Start with a low dose of benztropine and titrate as needed to reduce EPS without interfering with your primary experimental endpoints.

    • Consider a different D2 Antagonist: If the therapeutic window for this compound is too narrow for your experimental needs, consider using a different D2 antagonist with a known lower propensity for EPS as a comparator.

Issue 2: Difficulty in reliably measuring vacuous chewing movements (VCMs) in mice.

  • Troubleshooting Steps:

    • Acclimatization: Ensure that the animals are properly acclimatized to the observation chambers to minimize stress-induced movements that could be mistaken for VCMs.

    • Observer Training: VCM scoring should be performed by a trained observer who is blinded to the treatment groups to ensure consistency and avoid bias.

    • Video Recording: Record the observation sessions to allow for offline scoring and verification by multiple observers.

    • Clear Definition of VCMs: Establish a clear and consistent definition of what constitutes a VCM (e.g., purposeless chewing motions in the vertical plane, not associated with grooming or ingestion of food/bedding).

Issue 3: Sedation from co-administered diazepam is confounding the behavioral results.

  • Troubleshooting Steps:

    • Dose Reduction: Use the lowest effective dose of diazepam that can mitigate the acute dystonic reactions.

    • Timing of Administration: Adjust the timing of diazepam administration relative to the behavioral testing to minimize the impact of peak sedative effects.

    • Alternative Anxiolytics/Anticonvulsants: Explore other classes of drugs with muscle-relaxant properties but potentially different sedative profiles.

    • Control Groups: Ensure you have appropriate control groups, including a group receiving only diazepam, to isolate its effects on your behavioral assays.

Data Presentation

Note: Specific in vivo dose-response data for this compound-induced EPS and its mitigation is limited in publicly available literature. The following tables are constructed based on data from studies using haloperidol (B65202), a well-characterized D2 antagonist, to provide a reference for experimental design. Researchers should establish their own dose-response curves for this compound.

Table 1: Dose-Response of Haloperidol-Induced Catalepsy in Rats

Haloperidol Dose (mg/kg, i.p.)Mean Catalepsy Duration (seconds)Reference
Vehicle< 10[12]
0.1~50[10]
0.25~120[10]
0.5> 180[10]
1.0> 240[12]
2.0> 300[12]

Table 2: Effect of Benztropine on Haloperidol-Induced Catalepsy in Rats

Treatment (mg/kg, i.p.)% Reduction in CatalepsyReference
Haloperidol (2.5) + Vehicle0%[13]
Haloperidol (2.5) + Benztropine (10)Significant attenuation[13]

Table 3: Dose-Response of Haloperidol-Induced Vacuous Chewing Movements (VCMs) in Rats (Chronic Administration)

Haloperidol Decanoate Dose (mg/kg/day)Mean VCMs per 2 minReference
0 (Vehicle)< 2[14]
0.08~3[14]
0.17~5[14]
0.33~10[14]
1.0~15[14]

Table 4: Effect of Diazepam on Isoniazid-Induced VCMs in Rats

Treatment (mg/kg, i.p.)% Reversal of VCMsReference
Isoniazid + Vehicle0%[15]
Isoniazid + Diazepam (1)Dose-dependent reversal[15]
Isoniazid + Diazepam (4)Dose-dependent reversal[15]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Catalepsy in Rats (Bar Test)

  • Objective: To quantify the cataleptic effects of this compound.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (200-250 g)

    • This compound solution

    • Vehicle control (e.g., saline)

    • Catalepsy bar (a horizontal bar, approximately 1 cm in diameter, elevated 9 cm from the base)

    • Stopwatch

  • Procedure:

    • Acclimatize rats to the testing room for at least 1 hour before the experiment.

    • Administer this compound (e.g., 5-20 mg/kg, i.p.) or vehicle to the rats.[4]

    • At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.

    • Start the stopwatch immediately.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

    • Return the rat to its home cage after each measurement.

  • Data Analysis: Compare the mean descent latency between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of this compound-Induced Vacuous Chewing Movements (VCMs) in Mice

  • Objective: To quantify the development of tardive dyskinesia-like symptoms following chronic this compound administration.

  • Materials:

    • Male Swiss or C57BL/6 mice

    • This compound solution

    • Vehicle control

    • Transparent observation chambers

    • Video recording equipment

  • Procedure:

    • Administer this compound or vehicle daily for a prolonged period (e.g., 21 days).

    • On testing days, acclimatize the mice to the observation chambers for at least 10 minutes.

    • After acclimatization, record the behavior of each mouse for a set period (e.g., 5 minutes).

    • A trained observer, blind to the treatment groups, should score the number of VCMs. VCMs are defined as purposeless chewing movements in the vertical plane, distinct from normal grooming or exploratory sniffing.

    • Scoring can be done live or from the video recordings.

  • Data Analysis: Compare the mean number of VCMs between the chronic this compound-treated group and the vehicle control group at different time points during the treatment period.

Mandatory Visualizations

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Striatal Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits ACh_release ↑ Acetylcholine Release D2R->ACh_release Inhibits (disinhibition) AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibits EPS Extrapyramidal Side Effects ACh_release->EPS Clebopride This compound Clebopride->D2R Blocks

Caption: Signaling pathway of this compound-induced EPS.

G cluster_0 Experimental Setup cluster_1 Treatment and Observation cluster_2 Data Analysis animal_model Select Animal Model (e.g., Rat for Catalepsy) acclimatization Acclimatization animal_model->acclimatization treatment_groups Assign Treatment Groups: 1. Vehicle 2. Clebopride 3. Clebopride + Benztropine 4. Clebopride + Diazepam acclimatization->treatment_groups drug_prep Prepare this compound and Co-therapies drug_prep->treatment_groups administration Administer Compounds (e.g., i.p. injection) treatment_groups->administration behavioral_test Perform Behavioral Test (e.g., Bar Test for Catalepsy) administration->behavioral_test data_collection Record Data (e.g., Catalepsy Duration) behavioral_test->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis results Interpret Results statistical_analysis->results

Caption: Experimental workflow for assessing mitigation of EPS.

References

Validation & Comparative

A Comparative Analysis of Clebopride Malate and Metoclopramide: Dopamine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the dopamine (B1211576) receptor selectivity of clebopride (B1669163) malate (B86768) and metoclopramide (B1676508). This report provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies.

In the landscape of gastrointestinal prokinetic agents, both clebopride malate and metoclopramide are established dopamine receptor antagonists. Their therapeutic efficacy is primarily attributed to their interaction with D2-like dopamine receptors. However, a nuanced understanding of their selectivity across the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) is crucial for targeted drug development and minimizing off-target effects. This guide presents a detailed comparison of the dopamine receptor selectivity profiles of clebopride and metoclopramide, based on available experimental data.

Dopamine Receptor Binding Affinity Profile

The following table summarizes the reported binding affinities (Ki) of clebopride and metoclopramide for the dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Metoclopramide (Ki, nM)
D1 Poor affinity[1]-
D2 ~2[1], 3.5[2]64[3]
D3 Intermediate affinity[1]-
D4 High affinity[1]-
D5 --

Data for D1, D3, and D4 for metoclopramide, and D5 for both drugs were not available in the reviewed literature.

Based on the available data, clebopride demonstrates a significantly higher affinity for the D2 receptor compared to metoclopramide. Furthermore, clebopride exhibits high affinity for the D4 receptor and intermediate affinity for the D3 receptor, suggesting a broader interaction with D2-like receptors. In contrast, metoclopramide is characterized as a selective D2 receptor antagonist[4][5][6].

Experimental Protocols

The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. Below is a detailed methodology for a standard assay used to characterize the interaction of compounds with dopamine receptors.

Radioligand Binding Assay for Dopamine Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., clebopride, metoclopramide) for a specific dopamine receptor subtype.

Materials:

  • Cell Membranes: Membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2, D3, and D4 receptors; [³H]-SCH23390 for D1 and D5 receptors).

  • Test Compound: this compound or metoclopramide.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor (e.g., Haloperidol).

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target dopamine receptor subtype on ice. Homogenize the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Radioligand at a fixed concentration (typically at or below its Kd value).

    • Varying concentrations of the test compound (clebopride or metoclopramide) to generate a competition curve.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-labeled control ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Dopamine D2 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow Start Start PrepareMembranes Prepare Cell Membranes (Expressing Dopamine Receptor) Start->PrepareMembranes AssaySetup Set up Assay Plate: - Membranes - Radioligand - Test Compound (Varying Conc.) - Controls (Total & Non-specific) PrepareMembranes->AssaySetup Incubation Incubate to Reach Equilibrium AssaySetup->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

Conclusion

References

A Comparative Analysis of Clebopride Malate and Cisapride for 5-HT4 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clebopride (B1669163) malate (B86768) and cisapride (B12094), focusing on their binding characteristics to the serotonin (B10506) 5-HT4 receptor. This analysis is based on available experimental data to inform research and development decisions.

Quantitative Binding Data

Direct comparative Ki or IC50 values for clebopride malate at the 5-HT4 receptor are not specified in the reviewed literature. Cisapride, conversely, has been characterized as a potent 5-HT4 receptor agonist.[1][2]

CompoundReceptorParameterValue (nM)Comments
Cisapride 5-HT4EC50140[3][4]
hERGIC509.4[3][4]
This compound 5-HT4-Not ReportedActs as a partial agonist.[5][6][7]
D2 Dopamine (B1211576)Ki3.5Also a potent D2 antagonist.

Note: The lack of directly comparable binding data for clebopride at the 5-HT4 receptor is a significant data gap. The provided EC50 for cisapride indicates its potency in functional assays, which is a downstream measure of receptor activation, not a direct measure of binding affinity (Ki). The high affinity of cisapride for the hERG channel is a critical factor in its safety profile.

Mechanism of Action and Receptor Interaction

This compound is a substituted benzamide (B126) that functions as a partial agonist at serotonin 5-HT4 receptors.[5][7] In addition to its effects on the 5-HT4 receptor, clebopride is also a potent dopamine D2 receptor antagonist, which contributes to its antiemetic and prokinetic properties.[5][6] Ligand binding studies have confirmed the interaction of clebopride with 5-HT4 receptors, though quantitative affinity data remains elusive in the public domain.[8][9]

Cisapride is a gastroprokinetic agent that acts as a potent serotonin 5-HT4 receptor agonist.[10][11] Its prokinetic effects are primarily attributed to the stimulation of 5-HT4 receptors in the enteric nervous system, which enhances the release of acetylcholine (B1216132) and subsequently increases gastrointestinal motility.[11] One study noted that cisapride is more potent in competing for 5-HT4 receptor binding sites than other compounds like metoclopramide.[10]

Experimental Protocols

As specific binding assay protocols for clebopride are not detailed in the available literature, a general and representative radioligand binding assay protocol for the 5-HT4 receptor is described below. This protocol is based on methods commonly used in the field, often employing the radiolabeled antagonist [3H]-GR113808.[2][10]

Objective: To determine the binding affinity of test compounds (e.g., this compound, cisapride) to the 5-HT4 receptor.

Materials:

  • Radioligand: [3H]-GR113808

  • Membrane Preparation: Homogenates from tissues or cells expressing 5-HT4 receptors (e.g., guinea pig striatum).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and cisapride at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., unlabeled GR113808).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, [3H]-GR113808, and either the assay buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Activation of the 5-HT4 receptor by an agonist like cisapride or a partial agonist like clebopride initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as increased acetylcholine release in enteric neurons.

5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT4_Receptor 5-HT4 Receptor Gs_Protein Gs Protein 5-HT4_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand Clebopride or Cisapride Ligand->5-HT4_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., Ion Channels, Transcription Factors) PKA->Downstream_Targets Phosphorylates Physiological_Response Increased Acetylcholine Release (Prokinetic Effect) Downstream_Targets->Physiological_Response

Caption: 5-HT4 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate: Membrane + Radioligand + Compound Start->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

Both this compound and cisapride interact with the 5-HT4 receptor to exert their prokinetic effects. Cisapride is a well-characterized potent agonist at this receptor. Clebopride is described as a partial agonist, but a notable gap exists in the literature regarding its specific binding affinity (Ki or IC50) for the 5-HT4 receptor. This lack of quantitative data for clebopride prevents a direct and robust comparison of the two compounds based on their receptor binding profiles. For a comprehensive understanding, future research should aim to directly compare the binding affinities of these two compounds in a single, standardized radioligand binding assay. Such data would be invaluable for researchers and drug developers in the field of gastrointestinal motility disorders.

References

Clebopride Malate: A Comparative Analysis of Efficacy in Gastric Emptying

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of prokinetic agents, understanding the comparative efficacy of available therapies is paramount. This guide provides an objective analysis of Clebopride (B1669163) Malate, focusing on its performance in gastric emptying studies against other commonly used alternatives such as Metoclopramide (B1676508) and Domperidone (B1670879). The information is supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Executive Summary

Clebopride is a dopamine (B1211576) D2 receptor antagonist that exhibits prokinetic and antiemetic effects. Its primary mechanism involves blocking inhibitory dopamine receptors in the gastrointestinal tract, which enhances acetylcholine (B1216132) release and promotes gastric motility.[1][2] A recent systematic review and network meta-analysis of 29 randomized controlled trials involving 3,772 patients ranked clebopride first for efficacy in improving global symptoms of gastroparesis, surpassing other agents including domperidone.[3][4] However, direct head-to-head clinical trial data quantifying gastric emptying times (e.g., T1/2) for clebopride against other prokinetics remains limited in publicly accessible literature. This guide synthesizes the available preclinical and clinical evidence to offer a comprehensive comparison.

Data Presentation: Comparative Efficacy

Preclinical Comparative Data: Receptor Antagonism and Prokinetic Effects

An in-vitro study using isolated guinea pig gastroduodenal preparations provides insight into the relative potency of clebopride, domperidone, and metoclopramide.

ParameterCleboprideDomperidoneMetoclopramideTrimebutine (B1183)
Dopamine Antagonism (IC50) 10⁻⁵ M10⁻⁶ M2 x 10⁻⁵ MN/A
Enhanced Gastric Contraction Amplitude No significant enhancementYesYesReduced activity
Enhanced Antroduodenal Coordination (EC50) Moderate (at 1.2 x 10⁻⁶ M only)3 x 10⁻⁷ M2 x 10⁻⁵ MReduced coordination
Data sourced from an in-vitro study on guinea pig gastroduodenal preparations.[2][5][6][7]

Note: Lower IC50 and EC50 values indicate higher potency. This preclinical data suggests domperidone is a more potent dopamine antagonist and prokinetic agent than clebopride and metoclopramide in this model.

Clinical Efficacy Data: Symptom Improvement in Gastroparesis

A 2022 network meta-analysis provides the most robust clinical comparison based on symptom improvement.

DrugRelative Risk (RR) vs. Placebo (95% CI)P-score (Ranking)
Clebopride 0.30 (0.16 to 0.57)0.99 (1st)
Domperidone 0.69 (0.48 to 0.98)0.76 (2nd)
Metoclopramide (Oral) 0.46 (0.21 to 1.00) for nausea0.95 (1st for nausea)
Data from a systematic review and network meta-analysis on global symptom improvement in gastroparesis.[3][4]

Note: A lower Relative Risk (RR) indicates a greater reduction in symptoms compared to placebo. The P-score represents the certainty of the ranking.

Signaling Pathway and Mechanism of Action

Clebopride and other benzamide (B126) derivatives like metoclopramide and domperidone primarily act by antagonizing dopamine D2 receptors on enteric neurons. This action inhibits dopamine's natural suppression of acetylcholine (ACh) release, thereby increasing ACh availability at the neuromuscular junction and enhancing gastrointestinal smooth muscle contraction and coordination.[1][8]

prokinetic_pathway cluster_neuron Enteric Cholinergic Neuron cluster_muscle GI Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Inhibits ACh Release ACh_Vesicle Acetylcholine (ACh) Vesicles D2R->ACh_Vesicle Inhibition Clebopride Clebopride / Metoclopramide / Domperidone Clebopride->D2R Blocks ACh_Released ACh ACh_Vesicle->ACh_Released Release Muscarinic_R Muscarinic Receptor ACh_Released->Muscarinic_R Binds & Activates Contraction Increased Motility & Gastric Emptying Muscarinic_R->Contraction Stimulates ges_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Overnight Fast Meds Withhold Prokinetics & Opiates (48h) Meal Consume Radiolabeled Meal (e.g., 99mTc Egg) Meds->Meal Image0 Immediate Imaging (Time = 0) Meal->Image0 Image1 Imaging at 1 hr Image0->Image1 Image2 Imaging at 2 hr Image1->Image2 Image4 Imaging at 4 hr Image2->Image4 Quantify Quantify % Retention at each time point Image4->Quantify Calculate Calculate Gastric Half-Emptying Time (T1/2) Quantify->Calculate Diagnose Diagnose Delayed Emptying (e.g., >10% at 4 hr) Calculate->Diagnose

References

Clebopride Malate: A Comparative Guide to Cross-Reactivity with Other Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clebopride (B1669163) malate's cross-reactivity profile with other structurally related benzamide (B126) drugs. By examining its binding affinities for various receptors and comparing them to those of other benzamides, this document aims to provide researchers with the necessary data and methodologies to understand its potential for off-target effects and to inform the development of more selective therapeutic agents.

Introduction to Clebopride Malate (B86768) and Benzamide Cross-Reactivity

Clebopride malate is a substituted benzamide with prokinetic and antiemetic properties.[1][2][3][4][5] Like other benzamides, its therapeutic effects are primarily mediated through the modulation of dopamine (B1211576) and serotonin (B10506) receptors.[6][7] The shared benzamide scaffold among this class of drugs raises the potential for cross-reactivity, where a drug binds to unintended receptors, potentially leading to adverse effects.[8][9][10] Understanding the cross-reactivity profile of clebopride is crucial for predicting its clinical efficacy and side-effect profile. A study comparing clebopride and metoclopramide (B1676508) suggested that clebopride may cause more extrapyramidal reactions, which are associated with dopamine receptor antagonism.[11][12][13]

Mechanism of Action and Signaling Pathway

Clebopride's primary mechanism of action involves the antagonism of dopamine D2 receptors and partial agonism of serotonin 5-HT4 receptors.[6][7] Blockade of D2 receptors in the chemoreceptor trigger zone of the brainstem contributes to its antiemetic effects, while its action on both D2 and 5-HT4 receptors in the gastrointestinal tract enhances motility.[6][14]

Clebopride Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Effector Cell D2_auto D2 Autoreceptor D2_post Dopamine D2 Receptor AC_D2 Adenylyl Cyclase D2_post->AC_D2 Inhibits HT4 5-HT4 Receptor AC_HT4 Adenylyl Cyclase HT4->AC_HT4 Activates cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 cAMP_HT4 ↑ cAMP AC_HT4->cAMP_HT4 response_D2 Modulation of Neuronal Excitability cAMP_D2->response_D2 response_HT4 Increased Motility & Reduced Nausea cAMP_HT4->response_HT4 Clebopride This compound Clebopride->D2_auto Antagonist Clebopride->D2_post Antagonist Clebopride->HT4 Partial Agonist Dopamine Dopamine Dopamine->D2_auto Agonist Dopamine->D2_post Agonist Serotonin Serotonin Serotonin->HT4 Agonist

Clebopride's dual mechanism of action on dopamine and serotonin pathways.

Comparative Receptor Binding Affinity

The cross-reactivity of clebopride with other benzamides can be quantitatively assessed by comparing their binding affinities (Ki values) for various receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for clebopride and other commonly used benzamides at key receptors.

Disclaimer: The following data has been compiled from various sources and may not have been generated under identical experimental conditions. Direct comparison should be made with caution.

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)5-HT4 (Ki, nM)5-HT3 (Ki, nM)
This compound 3.5 [8]-Agonist activity reported[6][7]-
Metoclopramide28.8[7], 64-113[11]-Agonist activity reported[7][15]-
Amisulpride (B195569)2.8[6], 3.0[2]3.2[6], 3.5[2]--
Sulpiride29[16]25 (levosulpiride)[17]--

Experimental Protocols for Assessing Cross-Reactivity

The determination of binding affinities and, consequently, the cross-reactivity profile of a compound is typically achieved through radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound for a specific receptor.

  • Receptor Preparation:

    • Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT4) are prepared from cultured cells or tissue homogenates.[18][19]

    • The protein concentration of the membrane preparation is determined.[19]

  • Assay Incubation:

    • The receptor preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a concentration near its Kd value.[11][18]

    • Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • A control group with a saturating concentration of a known high-affinity ligand is used to determine non-specific binding.[20]

    • The incubation is carried out at a specific temperature (e.g., 30°C) and for a duration sufficient to reach equilibrium.[18][19]

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand in the solution.[11][19]

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[19]

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.[11][19]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Experimental Workflow for Cross-Reactivity Assessment start Start receptor_prep Receptor Membrane Preparation start->receptor_prep radioligand_binding Radioligand Binding Assay (e.g., for D2, 5-HT4 receptors) receptor_prep->radioligand_binding data_analysis Data Analysis (IC50 and Ki determination) radioligand_binding->data_analysis comparison Comparison of Ki values (Clebopride vs. other benzamides) data_analysis->comparison conclusion Assessment of Cross-Reactivity Profile comparison->conclusion

A typical workflow for assessing drug cross-reactivity.

Conclusion

The available data indicates that this compound is a potent dopamine D2 receptor antagonist with a high affinity, comparable to that of amisulpride and higher than that of metoclopramide and sulpiride. Its activity at 5-HT4 receptors further contributes to its therapeutic profile. The potential for cross-reactivity with other benzamides is evident due to their shared pharmacological targets. A thorough understanding of these cross-reactivity profiles, obtained through standardized and rigorous experimental protocols, is essential for the rational design of future benzamide derivatives with improved selectivity and fewer off-target effects. This comparative guide serves as a valuable resource for researchers in the field of pharmacology and drug development.

References

A Comparative Guide to the Pharmacological Activity of Clebopride Malate Enantiomers: An Uncharted Territory in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecific pharmacological profiles of chiral drugs is paramount for optimizing therapeutic efficacy and minimizing adverse effects. This guide delves into the pharmacological activity of clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with prokinetic and antiemetic properties. However, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap: there is a notable absence of studies directly comparing the pharmacological activities of the individual enantiomers of clebopride malate.

While research on chiral analogues of clebopride suggests that stereochemistry plays a crucial role in its interaction with dopamine (B1211576) receptors, specific data on the (R)- and (S)-enantiomers of clebopride remains elusive. This guide, therefore, summarizes the known pharmacology of racemic this compound and underscores the critical need for further investigation into its stereoisomers to unlock their full therapeutic potential.

Racemic this compound: A Dual-Action Gastrointestinal Agent

Racemic this compound is recognized for its dual mechanism of action, primarily as a dopamine D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist.[1] This combination of activities underpins its clinical utility in managing functional gastrointestinal disorders.

Dopamine D2 Receptor Antagonism

Clebopride exhibits a high affinity for dopamine D2 receptors.[2] By blocking these receptors in the gastrointestinal tract, it counteracts the inhibitory effect of dopamine on motility, thereby promoting gastric emptying and intestinal transit.[1] Its D2 antagonistic action in the chemoreceptor trigger zone of the brain also contributes to its antiemetic effects.[1]

Serotonin 5-HT4 Receptor Agonism

Clebopride also acts as an agonist at serotonin 5-HT4 receptors.[3][4] Activation of these receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and further promotes gastrointestinal motility.[1] Studies on human atrial preparations suggest that clebopride can act as both an agonist and an antagonist at 5-HT4 receptors, indicating a complex interaction.[3]

Quantitative Pharmacological Data of Racemic this compound

The following table summarizes the available quantitative data for racemic this compound from preclinical studies. The absence of data for individual enantiomers is a critical point to note.

Target ReceptorParameterValueSpecies/TissueReference
Dopamine D2 ReceptorKi~3.5 nMNot SpecifiedNot Specified
hERG Potassium ChannelIC500.62 ± 0.30 µMhERG-stably transfected CHO cells[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is a generalized representation based on typical binding assays for dopamine receptor antagonists.

  • Membrane Preparation: Tissues (e.g., brain striatum) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (racemic clebopride).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

hERG Potassium Channel Patch-Clamp Assay

This method is used to assess the potential for cardiac side effects.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the hERG potassium channel gene are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on single cells. A voltage protocol is applied to elicit hERG channel currents.

  • Drug Application: Clebopride is applied to the cells at various concentrations.

  • Data Acquisition and Analysis: The effect of clebopride on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is calculated.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of racemic clebopride and a typical experimental workflow for receptor binding assays.

clebopride_signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT4 Serotonin 5-HT4 Receptor Pathway Clebopride_D2 Racemic Clebopride D2R D2 Receptor Clebopride_D2->D2R Antagonist Gi Gi Protein D2R->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Motility_inc_D2 ↑ GI Motility cAMP_dec->Motility_inc_D2 Clebopride_5HT4 Racemic Clebopride HT4R 5-HT4 Receptor Clebopride_5HT4->HT4R Agonist Gs Gs Protein HT4R->Gs AC_act Adenylate Cyclase (Activation) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc ACh ↑ Acetylcholine Release cAMP_inc->ACh Motility_inc_5HT4 ↑ GI Motility ACh->Motility_inc_5HT4

Caption: Signaling pathways of racemic clebopride at D2 and 5-HT4 receptors.

receptor_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifugation Centrifugation Tissue->Centrifugation Membrane Membrane Isolation Centrifugation->Membrane Incubation Incubation with Radioligand & Clebopride Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a typical radioligand receptor binding assay.

Conclusion and Future Directions

The current understanding of clebopride's pharmacology is limited to its racemic form. A study on chiral analogues of clebopride demonstrated that dopamine receptor binding profiles are strongly dependent on stereochemistry, suggesting that the individual enantiomers of clebopride likely possess distinct pharmacological properties.[6] The lack of data on the enantiomers of clebopride represents a significant missed opportunity in optimizing its therapeutic index.

Future research should prioritize the stereoselective synthesis or chiral separation of clebopride's enantiomers, followed by a comprehensive pharmacological characterization. This should include:

  • Receptor Binding Assays: To determine the affinity of each enantiomer for dopamine D2 and serotonin 5-HT4 receptors.

  • Functional Assays: To elucidate the efficacy (agonist, antagonist, or partial agonist activity) of each enantiomer at these receptors.

  • In Vivo Studies: To compare the prokinetic and antiemetic effects of the enantiomers in animal models.

  • Pharmacokinetic Profiling: To investigate potential stereoselective absorption, distribution, metabolism, and excretion.

  • Safety Assessment: To evaluate the potential for off-target effects and adverse reactions for each enantiomer, particularly concerning hERG channel inhibition.

By elucidating the pharmacological profiles of the individual enantiomers of this compound, researchers can pave the way for the development of a more refined therapeutic agent with an improved efficacy and safety profile for the treatment of gastrointestinal disorders.

References

A Comparative Analysis of the Prokinetic Effects of Clebopride Malate and Domperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent prokinetic agents: clebopride (B1669163) malate (B86768) and domperidone (B1670879). Both medications are utilized in the management of gastrointestinal motility disorders; however, their distinct pharmacological profiles warrant a detailed analysis to inform research and clinical development. This document summarizes their mechanisms of action, receptor binding affinities, clinical efficacy based on experimental data, and detailed experimental protocols.

Mechanism of Action

Clebopride and domperidone primarily exert their prokinetic effects through the antagonism of dopamine (B1211576) D2 receptors in the gastrointestinal tract. Dopamine acts as an inhibitory neurotransmitter in the gut, and by blocking its action, these drugs enhance gastrointestinal motility. A key differentiator is clebopride's additional partial agonism at serotonin (B10506) 5-HT4 receptors, which further contributes to its prokinetic activity.[1][2] Domperidone, on the other hand, is a selective peripheral antagonist of both dopamine D2 and D3 receptors.[3]

Receptor Binding Affinity

The affinity of a drug for its target receptor is a critical determinant of its potency and potential for off-target effects. The available data on the receptor binding affinities (Ki) of clebopride and domperidone are presented below. A lower Ki value indicates a higher binding affinity.

Receptor Clebopride Malate (Ki, nM) Domperidone (Ki, nM)
Dopamine D2~2[1]0.1 - 0.4[4]
Dopamine D3Intermediate Affinity[1]-
Dopamine D4High Affinity[1]-
Serotonin 5-HT4Binds to receptor[1][2]-

Clinical Efficacy

A systematic review and network meta-analysis of 29 randomized controlled trials involving 3,772 patients with gastroparesis found that clebopride and domperidone were the only two drugs more efficacious than placebo for improving global symptoms.[5][6] The results of this meta-analysis are summarized below:

Drug Relative Risk (RR) vs. Placebo (95% CI) P-score
Clebopride0.30 (0.16 to 0.57)0.99
Domperidone0.69 (0.48 to 0.98)0.76

A lower Relative Risk (RR) indicates greater efficacy. The P-score represents the certainty that a treatment is better than another treatment, averaged over all competing treatments.

A double-blind, randomized controlled trial comparing clebopride and domperidone for the treatment of reflux gastritis showed a statistically significant improvement in clinical symptoms for patients treated with clebopride.[7] While no significant difference was observed for other parameters, a trend favoring clebopride was noted.[7]

Preclinical Comparative Data

An in vitro study on isolated guinea pig gastro-duodenal preparations provided quantitative data on the potency of clebopride and domperidone in antagonizing dopamine-induced gastric relaxation and enhancing antroduodenal coordination.

Parameter This compound Domperidone
Antagonism of Dopamine-Induced Gastric Relaxation (IC50) 10⁻⁵ M10⁻⁶ M
Enhancement of Antroduodenal Coordination (EC50) Moderately enhanced at 1.2 x 10⁻⁶ M2.8 x 10⁻⁷ M

IC50: The concentration of a drug that gives half-maximal inhibitory response. EC50: The concentration of a drug that gives half-maximal response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by clebopride and domperidone, as well as a generalized experimental workflow for assessing prokinetic drug efficacy.

Caption: Signaling pathway for Clebopride's prokinetic effect.

cluster_1 Domperidone Mechanism Domperidone Domperidone D2_D3 Dopamine D2/D3 Receptor Domperidone->D2_D3 Antagonist AC Adenylyl Cyclase (Inhibited) D2_D3->AC ACh_Release ↑ Acetylcholine Release D2_D3->ACh_Release Inhibition Blocked cAMP ↓ cAMP AC->cAMP SmoothMuscle Smooth Muscle Relaxation (Blocked) cAMP->SmoothMuscle Contraction ↑ GI Contraction ACh_Release->Contraction

Caption: Signaling pathway for Domperidone's prokinetic effect.

cluster_2 Experimental Workflow: In Vivo Prokinetic Efficacy Animal_Model Animal Model Selection (e.g., Guinea Pig, Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Drug_Admin Drug Administration (Clebopride, Domperidone, Vehicle) Fasting->Drug_Admin Test_Meal Administration of Radiolabeled Meal Drug_Admin->Test_Meal Imaging Scintigraphic Imaging at Predetermined Intervals Test_Meal->Imaging Data_Analysis Data Analysis: Gastric Emptying Rate, Transit Time Imaging->Data_Analysis Comparison Statistical Comparison of Treatment Groups Data_Analysis->Comparison

Caption: Generalized workflow for in vivo prokinetic drug evaluation.

Experimental Protocols

In Vitro Guinea Pig Gastro-Duodenal Preparation

This protocol is based on the methodology used to compare the effects of domperidone, metoclopramide, and clebopride on an isolated, intact gastro-duodenal preparation from the guinea pig.[8]

1. Tissue Preparation:

  • Male or female guinea pigs (350-450 g) are euthanized by cervical dislocation.

  • The stomach and the proximal 10 cm of the duodenum, with intact vasculature, are immediately excised.

  • The luminal contents are removed by gentle washing with Krebs-Henseleit solution.

  • The esophagus is ligated, and the stomach is filled with 20 ml of saline.

2. Organ Bath Setup:

  • The preparation is suspended in a 200 ml organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • The duodenum is cannulated and connected to a transit time transducer to record changes in intraluminal volume and to a saline reservoir to maintain a constant hydrostatic pressure of 6 cm H2O.

3. Measurement of Gastric Motility:

  • Gastric contractions and relaxations are recorded.

  • Dopamine is administered intra-arterially to induce gastric relaxation.

  • Test compounds (clebopride, domperidone) are added to the organ bath to assess their ability to antagonize dopamine-induced relaxation and to modulate spontaneous motor activity.

4. Data Analysis:

  • The IC50 values for the antagonism of dopamine-induced relaxation are calculated.

  • The EC50 values for the enhancement of antroduodenal coordination are determined.

Clinical Trial: Gastric Emptying Scintigraphy

The following is a generalized protocol for a double-blind, randomized, placebo-controlled trial to assess the effect of prokinetic agents on gastric emptying using scintigraphy.

1. Patient Selection:

  • Patients with symptoms of delayed gastric emptying (e.g., gastroparesis, functional dyspepsia) are recruited.

  • Inclusion and exclusion criteria are strictly defined (e.g., age, absence of mechanical obstruction, washout of medications affecting GI motility).

2. Study Design:

  • A double-blind, randomized, crossover or parallel-group design is employed.

  • Patients are randomly assigned to receive clebopride, domperidone, or placebo.

3. Test Meal:

  • A standardized radiolabeled meal is used. A common standard is a low-fat meal, such as a 99mTc-sulfur colloid-labeled egg-white meal.

4. Procedure:

  • After an overnight fast, baseline symptom scores are recorded.

  • The study drug (clebopride, domperidone, or placebo) is administered orally.

  • After a specified time (e.g., 60 minutes), the patient consumes the radiolabeled meal within a set timeframe (e.g., 10 minutes).

  • Scintigraphic images of the stomach are acquired immediately after meal ingestion and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a gamma camera.

5. Data Analysis:

  • The percentage of gastric retention at each time point is calculated from the scintigraphic images.

  • The gastric emptying half-time (T1/2) is determined.

  • Symptom scores are reassessed at the end of the study.

  • Statistical analysis is performed to compare the effects of clebopride, domperidone, and placebo on gastric emptying parameters and symptom scores.

References

A Comparative Analysis of Clebopride Malate and Prucalopride on Colonic Motility

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of clebopride (B1669163) malate (B86768) and prucalopride (B966) for their effects on colonic motility is not currently available in published literature. However, by examining the existing data for each compound, researchers, scientists, and drug development professionals can gain valuable insights into their respective mechanisms of action and potential therapeutic applications in modulating gastrointestinal transit. This guide provides a comprehensive overview of the available experimental data for both drugs, with a focus on their impact on colonic function.

Mechanism of Action and Primary Indications

Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist.[1][2] Its primary mechanism of action involves the stimulation of 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine.[1][3] This, in turn, stimulates peristalsis, including high-amplitude propagating contractions (HAPCs) in the colon, leading to an increase in bowel motility and acceleration of colonic transit.[1][4] Prucalopride is primarily indicated for the treatment of chronic idiopathic constipation (CIC).[1]

Clebopride malate is a substituted benzamide (B126) with a dual mechanism of action. It primarily functions as a dopamine (B1211576) D2 receptor antagonist.[5] By blocking the inhibitory effects of dopamine in the gastrointestinal tract, it enhances motility.[5] Additionally, clebopride exhibits partial agonist activity at serotonin 5-HT4 receptors, which can further contribute to its prokinetic effects.[5] It is generally classified as a gastroprokinetic and antiemetic agent, commonly used for functional gastrointestinal disorders like functional dyspepsia and gastroesophageal reflux disease (GERD).[5][6]

Quantitative Data on Colonic Motility

The available clinical data on the effects of these two drugs on colonic motility is significantly different. Prucalopride has been extensively studied in the context of colonic transit, while the data for this compound in this specific area is limited, with most studies focusing on upper gastrointestinal motility.

Table 1: Summary of Quantitative Data on the Effect of Prucalopride on Colonic Transit Time (CTT)

DrugDosageStudy PopulationKey FindingCitation
Prucalopride2 mg/dayPatients with chronic constipationReduction in CTT by 12.0 hours (95% CI: -18.9, -5.1)[7]
Prucalopride4 mg/dayPatients with chronic constipationReduction in CTT by 13.9 hours (95% CI: -20.5, -7.4)[7]
Prucalopride1 and 2 mg/dayPatients with chronic constipationDecrease in mean total CTT by 12.0 hours (p=0.074)[8]
Prucalopride1 mg/dayPatients with chronic constipationSignificant decrease in total gut transit time from 49 to 39 hours[4]
Prucalopride2 mg/dayPatients with chronic constipationSignificant decrease in total gut transit time from 63 to 54 hours[4]

No specific quantitative data on the effect of this compound on colonic transit time was identified in the reviewed literature. Studies on clebopride primarily focus on its effects on gastric emptying time.[9]

Experimental Protocols

The assessment of colonic motility in the cited studies for prucalopride primarily involves the measurement of colonic transit time (CTT) using validated techniques.

1. Radio-opaque Marker Method:

This is a common and relatively simple method to assess total and segmental colonic transit.

  • Procedure: Patients ingest a capsule containing a specific number of radio-opaque markers (e.g., 24 markers).[10]

  • Imaging: A plain abdominal X-ray is taken at a predetermined time point, often 120 hours (5 days) after ingestion.[10][11]

  • Analysis: The number of remaining markers in the colon is counted. Normal transit is typically defined as the expulsion of more than 80% of the markers by day 5.[12] This method can also be adapted to measure segmental transit (right colon, left colon, and rectosigmoid) by taking serial X-rays and calculating the time taken for markers to pass through each segment.[12]

2. Scintigraphy:

This technique provides a more detailed and quantitative assessment of colonic transit.

  • Procedure: A radioisotope, such as ¹¹¹Indium-labeled activated charcoal particles, is delivered to the colon. This is often achieved by enclosing the radioisotope in a pH-sensitive capsule that dissolves in the terminal ileum.[10]

  • Imaging: A gamma camera is used to acquire images of the abdomen at various time points (e.g., 4, 8, 24, and 48 hours) to track the movement of the radioisotope through the colon.[13][14]

  • Analysis: The geometric center of the radioisotope distribution is calculated at each time point. The geometric center is a weighted average of the counts in different colonic regions, providing a quantitative measure of the progression of colonic contents. A higher geometric center value indicates faster transit.[15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of prucalopride and this compound, and a typical workflow for a colonic transit study.

prucalopride_pathway Prucalopride Prucalopride HTR4 5-HT4 Receptor (on Enteric Neuron) Prucalopride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes Contraction Colonic Smooth Muscle Contraction ACh_release->Contraction Motility Increased Colonic Motility Contraction->Motility

Prucalopride Signaling Pathway

This compound Dual Signaling Pathway

experimental_workflow start Patient Recruitment (Chronic Constipation Diagnosis) screening Screening and Baseline Assessment start->screening randomization Randomization screening->randomization group_a Treatment Group A (e.g., Prucalopride) randomization->group_a group_b Treatment Group B (e.g., Placebo) randomization->group_b treatment_period Treatment Period (e.g., 4-12 weeks) group_a->treatment_period group_b->treatment_period ctt_measurement Colonic Transit Time Measurement (Radio-opaque markers or Scintigraphy) treatment_period->ctt_measurement data_analysis Data Analysis (Compare CTT between groups) ctt_measurement->data_analysis

Experimental Workflow for Colonic Transit Study

Conclusion

While a direct head-to-head study is lacking, the available evidence indicates that prucalopride has a well-documented, significant effect on accelerating colonic transit in patients with chronic constipation, supported by robust clinical trial data. Its selective 5-HT4 receptor agonist activity provides a targeted approach to enhancing colonic motility.

This compound, with its dual mechanism of dopamine D2 receptor antagonism and partial 5-HT4 receptor agonism, is an effective prokinetic agent, though its effects have been predominantly studied in the upper gastrointestinal tract. Further research, including direct comparative studies, would be necessary to fully elucidate the comparative efficacy of this compound and prucalopride on colonic motility and to define their respective roles in the management of colonic motility disorders.

References

Validating the Antiemetic Effect of Clebopride Malate in a Cisplatin-Induced Emesis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin (B142131), a potent chemotherapeutic agent, is associated with a high incidence of nausea and vomiting (emesis), which can be dose-limiting and significantly impact patient quality of life. The emetic response to cisplatin is biphasic, with an acute phase (occurring within 24 hours) primarily mediated by serotonin (B10506) (5-HT3) and a delayed phase (occurring after 24 hours) largely driven by substance P.

Clebopride Malate is a substituted benzamide (B126) with a dual mechanism of action, acting as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin 5-HT4 receptor agonist.[1] This profile suggests potential efficacy in mitigating chemotherapy-induced nausea and vomiting (CINV). This guide will delve into its mechanism, compare its clinical performance with other key antiemetics, and provide standardized experimental protocols for its preclinical evaluation.

Comparative Performance of Antiemetic Agents

The following tables summarize the available efficacy data for this compound, Ondansetron (B39145), and Aprepitant (B1667566) in the context of cisplatin-induced emesis. It is important to note the differing data sources (clinical for Clebopride, preclinical for Ondansetron and Aprepitant) when making comparisons.

Table 1: Efficacy of Antiemetics in Cisplatin-Induced Emesis

Drug Model/Study Population Cisplatin Dose Drug Dose/Regimen Emetic Endpoint Efficacy (% Reduction or Protection) Source
This compound Human Clinical Trial100-120 mg/m²1 mg/kg (total dose)Vomiting EpisodesSimilar efficacy to high-dose Metoclopramide[2]
Ondansetron Ferret Model (Acute Emesis)10 mg/kg, i.p.1 mg/kg, i.p.Abolished emetic response100%[3]
Ondansetron Ferret Model (Delayed Emesis)5 mg/kg, i.p.1 mg/kg, i.p. (t.i.d.)Retching and Vomiting60-76% reduction (Day 1), 73-84% reduction (Day 2)[4]
Aprepitant Ferret Model (Delayed Emesis)8 mg/kg, i.p.1 mg/kg, p.o.Total Emetic EventsSignificant antagonism of emesis[5]
Aprepitant + Ondansetron Ferret Model (Delayed Emesis)8 mg/kg, i.p.Aprepitant (0.03 mg/kg) + Ondansetron (0.3 mg/kg)Total Emetic Events56% reduction (synergistic effect)[6]

Table 2: Side Effect Profile Comparison

Drug Common Side Effects Key Considerations Source
This compound Somnolence, diarrhea, extrapyramidal symptoms (EPS)Lower incidence of EPS compared to Metoclopramide.[2]
Ondansetron Headache, constipation, dizzinessGenerally well-tolerated.[3]
Aprepitant Fatigue, hiccups, astheniaGenerally well-tolerated.[7]

Mechanism of Action and Signaling Pathways

This compound exerts its antiemetic effect through a dual mechanism. Its antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem is a key antiemetic pathway.[1] Additionally, its partial agonism at 5-HT4 receptors may contribute to its prokinetic effects, which can also aid in reducing nausea.

dot

This compound Mechanism of Action cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_GI Gastrointestinal Tract D2_Receptor Dopamine D2 Receptor Emesis_CTZ Emetic Signal to Vomiting Center D2_Receptor->Emesis_CTZ Activates Clebopride_CTZ This compound Clebopride_CTZ->D2_Receptor Antagonizes HT4_Receptor Serotonin 5-HT4 Receptor Prokinetic_Effect Increased Motility (Prokinetic Effect) HT4_Receptor->Prokinetic_Effect Promotes Clebopride_GI This compound Clebopride_GI->HT4_Receptor Partial Agonist

Caption: Mechanism of action of this compound.

The signaling pathway for cisplatin-induced emesis is complex, involving both central and peripheral mechanisms.

dot

Cisplatin-Induced Emesis Signaling Pathway cluster_Peripheral Peripheral Pathway (Gut) cluster_Central Central Pathway (Brainstem) Cisplatin Cisplatin EC_Cells Enterochromaffin Cells Cisplatin->EC_Cells Damages CTZ Chemoreceptor Trigger Zone (CTZ) (D2, 5-HT3, NK1 Receptors) Cisplatin->CTZ Directly Stimulates Serotonin_Release Serotonin (5-HT) Release EC_Cells->Serotonin_Release Vagal_Afferents Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents Activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS CTZ->NTS Vomiting_Center Vomiting Center NTS->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis

Caption: Signaling pathway of cisplatin-induced emesis.

Experimental Protocols

To validate the antiemetic effect of this compound preclinically, a cisplatin-induced emesis model in ferrets is recommended, as this is a well-established model that closely mimics the human emetic response.

1. Animals:

  • Male ferrets (Mustela putorius furo), 1-2 kg body weight.

  • Acclimatized for at least one week before the experiment.

  • Housed individually with free access to food and water, except during the experimental period.

2. Cisplatin-Induced Emesis Model:

  • Acute Emesis: Administer cisplatin at a dose of 10 mg/kg intraperitoneally (i.p.).[3]

  • Delayed Emesis: Administer cisplatin at a dose of 5 mg/kg i.p. to induce a biphasic emetic response.

  • Observe animals continuously for at least 4 hours for acute emesis and for up to 72 hours for delayed emesis.

3. Drug Administration:

  • This compound: Administer intravenously (i.v.) or intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.5, 1.0 mg/kg) 30 minutes before cisplatin administration.

  • Ondansetron (Comparator): Administer i.p. at a standard effective dose (e.g., 1 mg/kg) 30 minutes before cisplatin.

  • Aprepitant (Comparator): Administer orally (p.o.) at a standard effective dose (e.g., 1 mg/kg) 1 hour before cisplatin.

  • Vehicle Control: Administer the vehicle used for drug dissolution following the same route and time course.

4. Emetic Parameters Measured:

  • Number of Retching Episodes: An unproductive attempt to vomit.

  • Number of Vomiting Episodes: Forceful expulsion of gastric contents.

  • Latency to First Emetic Episode: Time from cisplatin administration to the first retch or vomit.

  • Duration of Emesis: The time from the first to the last emetic episode.

5. Data Analysis:

  • Compare the number of retches and vomits between the this compound-treated groups, comparator groups, and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A p-value of <0.05 is typically considered statistically significant.

dot

Experimental Workflow Start Start: Acclimatized Ferrets Drug_Admin Drug Administration (Clebopride, Ondansetron, Aprepitant, or Vehicle) Start->Drug_Admin Cisplatin_Admin Cisplatin Administration (5 or 10 mg/kg, i.p.) Drug_Admin->Cisplatin_Admin Observation Observation Period (4-72 hours) Cisplatin_Admin->Observation Data_Collection Data Collection (Retching, Vomiting, Latency) Observation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Antiemetic Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating antiemetics.

Conclusion and Future Directions

The available clinical data suggests that this compound has an antiemetic efficacy comparable to high-dose Metoclopramide in cisplatin-treated patients, with a potentially better side effect profile regarding extrapyramidal symptoms.[2] Its dual mechanism of action, targeting both dopamine D2 and serotonin 5-HT4 receptors, presents a rational basis for its use in CINV.

However, the lack of robust preclinical data in a standardized cisplatin-induced emesis model is a significant gap. The experimental protocol outlined in this guide provides a framework for generating such data, which is crucial for a comprehensive evaluation of this compound's potential. Future studies should focus on dose-response relationships, efficacy in both acute and delayed phases of emesis, and potential synergistic effects when combined with other antiemetics like 5-HT3 and NK1 receptor antagonists. Such research will be instrumental in fully elucidating the therapeutic value of this compound in the management of chemotherapy-induced nausea and vomiting.

References

Assessing the Cardiovascular Safety of Clebopride Malate in Comparison to Older Prokinetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The quest for effective prokinetic agents to manage gastrointestinal motility disorders has been marked by a critical challenge: ensuring cardiovascular safety. Several older prokinetics have been associated with significant cardiac adverse events, primarily due to their effects on cardiac repolarization. This guide provides a detailed comparison of the cardiovascular safety profile of clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with prokinetic properties, against older, more established agents such as cisapride (B12094), domperidone (B1670879), and metoclopramide (B1676508). This analysis is supported by a review of experimental data and methodologies to inform preclinical and clinical research in gastroenterology and cardiology.

Executive Summary

Clebopride malate exhibits a seemingly more favorable cardiovascular safety profile compared to older prokinetics like cisapride and domperidone, which have been linked to significant risks of QT interval prolongation and life-threatening arrhythmias.[1][2] The primary mechanism underlying the cardiotoxicity of many prokinetics is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] While clebopride does demonstrate some inhibitory activity on hERG channels, its potency appears lower than that of cisapride.[3][4][5] Metoclopramide and domperidone also carry risks of cardiovascular adverse events, although the incidence and nature of these events may differ.[6][7][8] This guide will delve into the quantitative data from various studies to provide a clearer picture of the comparative risks.

Comparative Analysis of Cardiovascular Safety Parameters

The following tables summarize key quantitative data from preclinical and clinical studies, offering a side-by-side comparison of this compound and older prokinetics.

Table 1: Preclinical Cardiovascular Safety Data

ParameterThis compoundCisaprideDomperidoneMetoclopramide
hERG Channel Inhibition (IC50) 0.62 ± 0.30 µM[3][4]~0.016 - 0.24 µM[5]~0.06 µM[1]Lower affinity than domperidone[6]
Effect on Action Potential Duration (APD) Prolongs APD90 at 10 µM in rabbit Purkinje fibers[3][4]Significantly prolongs APD in rabbit Purkinje fiber and ventricular muscle[9]Prolongs cardiac repolarization[1]Prolongs APD90 in rabbit hearts[9]
Effect on Sodium Channels No effect observed[3][4]---

Table 2: Clinical Cardiovascular Adverse Events

Adverse EventThis compoundCisaprideDomperidoneMetoclopramide
QT Prolongation Reported to prolong QT interval[3]Dose-dependent QT prolongation, mean increase of 13±15 ms (B15284909) at higher doses[10][11]Associated with QT prolongation, particularly at higher doses[12]Reports of QT prolongation[13]
Torsades de Pointes (TdP) Potential for torsadogenic effects at supratherapeutic concentrations[3][4]Associated with TdP and ventricular arrhythmias[2]Increased risk of serious ventricular arrhythmia and sudden cardiac death[1][12]Reports of TdP[13]
Other Cardiac Events --Increased risk of sudden cardiac death[12]Bradycardia, atrioventricular block, and asystole have been reported[6]
Comparative Clinical Studies Appears to have less severe side effects than cisapride in one study[14]Withdrawn from many markets due to cardiac risks[2]Lower cardiovascular risk compared to metoclopramide in a meta-analysis[7]Higher 30-day risk of death compared to domperidone in a cohort study[6][8]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of key experimental protocols used to assess the cardiovascular safety of these prokinetic agents.

hERG Potassium Channel Inhibition Assay
  • Objective: To determine the inhibitory concentration (IC50) of a drug on the hERG potassium channel, a key indicator of potential for QT prolongation.

  • Methodology:

    • Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected with the hERG gene are commonly used.[3][4]

    • Electrophysiology: Whole-cell patch-clamp technique is employed to record hERG channel currents.[3][4]

    • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step (e.g., -50 mV) to elicit a tail current. The amplitude of this tail current is measured.

    • Drug Application: The drug is applied at various concentrations to the cells, and the inhibition of the hERG tail current is measured.

    • Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the hERG current.[3][4]

Action Potential Duration (APD) Measurement in Isolated Cardiac Tissues
  • Objective: To assess the effect of a drug on the duration of the cardiac action potential, which is a direct measure of repolarization.

  • Methodology:

    • Tissue Preparation: Purkinje fibers or ventricular muscle strips are dissected from animal hearts (e.g., rabbit, guinea pig).[3][4][9]

    • Superfusion: The tissues are placed in an organ bath and superfused with a physiological salt solution at a constant temperature.

    • Electrophysiological Recording: Sharp microelectrodes are inserted into the cardiac cells to record the action potentials.

    • Drug Application: The drug is added to the superfusion solution at different concentrations.

    • Data Analysis: The action potential duration at 50% and 90% repolarization (APD50 and APD90) is measured before and after drug application to determine the extent of prolongation.[3][4]

Clinical QT Interval Assessment
  • Objective: To evaluate the effect of a drug on the QT interval in human subjects.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo- and/or active-controlled crossover or parallel-group study is typically conducted.

    • Participants: Healthy volunteers or the target patient population are enrolled.

    • ECG Monitoring: 12-lead electrocardiograms (ECGs) are recorded at baseline and at multiple time points after drug administration.

    • QT Correction: The measured QT interval is corrected for heart rate using a formula such as Bazett's (QTc = QT/√RR) or Fridericia's (QTcF = QT/³√RR).

    • Data Analysis: The change in QTc from baseline is calculated and compared between the drug and control groups to determine if there is a statistically significant prolongation.[10]

Signaling Pathways and Mechanisms of Cardiotoxicity

The prokinetic and cardiotoxic effects of these agents are mediated through their interaction with specific receptors and ion channels.

Prokinetic Efficacy Signaling Pathway

The primary mechanism for the prokinetic effects of clebopride, cisapride, and metoclopramide involves the modulation of serotonin (B10506) 5-HT4 receptors and/or dopamine (B1211576) D2 receptors in the gastrointestinal tract.

Prokinetic_Efficacy cluster_presynaptic Presynaptic Neuron cluster_receptors Receptors cluster_postsynaptic Postsynaptic Neuron Prokinetic Prokinetic 5-HT4_R 5-HT4 Receptor Prokinetic->5-HT4_R Agonist (Cisapride, Clebopride) D2_R D2 Receptor Prokinetic->D2_R Antagonist (Metoclopramide, Domperidone, Clebopride) ACh_Release Increased Acetylcholine (ACh) Release 5-HT4_R->ACh_Release D2_R->ACh_Release Inhibition of Dopamine's inhibitory effect GI_Motility Enhanced GI Motility ACh_Release->GI_Motility

Prokinetic drug signaling pathway.
Cardiotoxicity Signaling Pathway: hERG Channel Blockade

The primary mechanism for the cardiotoxic effects of many prokinetics is the direct blockade of the hERG potassium channel in cardiomyocytes.

Cardiotoxicity_Pathway cluster_drug Prokinetic Drug cluster_channel Cardiac Myocyte cluster_effect Electrophysiological Effect Drug Cisapride, Domperidone, Clebopride (at high conc.) hERG hERG K+ Channel Drug->hERG Blockade IKr_Block Reduced IKr Current hERG->IKr_Block APD_Prolong Action Potential Duration Prolongation IKr_Block->APD_Prolong QT_Prolong QT Interval Prolongation APD_Prolong->QT_Prolong Arrhythmia Torsades de Pointes QT_Prolong->Arrhythmia

Mechanism of prokinetic-induced cardiotoxicity.

Conclusion

The available evidence suggests that this compound may possess a more favorable cardiovascular safety profile than older prokinetics, particularly cisapride. Its lower affinity for the hERG channel compared to cisapride is a key differentiating factor. However, the potential for QT prolongation and proarrhythmic effects, especially at higher concentrations, cannot be entirely dismissed, warranting careful consideration in clinical use and further investigation in well-designed comparative studies. Domperidone and metoclopramide also present cardiovascular risks, with some studies suggesting a higher risk of mortality with metoclopramide compared to domperidone.[6][8] For researchers and drug development professionals, a thorough understanding of the distinct cardiovascular risks associated with each prokinetic agent is paramount for the development of safer and more effective therapies for gastrointestinal motility disorders. Future research should focus on direct, head-to-head comparative studies to provide a more definitive assessment of the relative cardiovascular safety of this compound.

References

In Vitro Potency of Clebopride Malate and Its Key Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the potency of Clebopride malate (B86768), a substituted benzamide (B126) with prokinetic and antiemetic properties, and its major metabolites. Clebopride malate exerts its therapeutic effects through a dual mechanism, acting as a dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[1] Understanding the pharmacological activity of its metabolites is crucial for a complete assessment of its overall therapeutic profile and potential for drug-drug interactions.

Summary of In Vitro Potency

The following table summarizes the available quantitative data on the in vitro potency of this compound and its identified major metabolites at the dopamine D2 and serotonin 5-HT4 receptors.

CompoundTarget ReceptorAssay TypePotency (Ki)
This compound Dopamine D2Radioligand Binding3.5 nM[2]
Dopamine D2Radioligand Binding (KD)1.5 nM[3]
Serotonin 5-HT4Functional AssayPartial Agonist[4][5]
4-amino-5-chloro-2-methoxybenzoic acid Dopamine D2Data Not AvailableData Not Available
Serotonin 5-HT4Data Not AvailableData Not Available
N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide (Desbenzylclebopride) Dopamine D2Data Not AvailableData Not Available
Serotonin 5-HT4Data Not AvailableData Not Available

Signaling Pathways and Experimental Workflow

To elucidate the pharmacological activity of Clebopride and its metabolites, specific in vitro assays targeting the dopamine D2 and serotonin 5-HT4 receptors are employed. The signaling pathways involved and a general workflow for these assays are depicted below.

Signaling_Pathways Dopamine D2 and Serotonin 5-HT4 Receptor Signaling Pathways cluster_0 Dopamine D2 Receptor (Antagonism) cluster_1 Serotonin 5-HT4 Receptor (Agonism) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gαi D2R->Gi Activates Clebopride_D2 Clebopride Clebopride_D2->D2R Blocks AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Serotonin Serotonin HT4R 5-HT4 Receptor Serotonin->HT4R Activates Gs Gαs HT4R->Gs Activates Clebopride_HT4 Clebopride (Partial Agonist) Clebopride_HT4->HT4R Activates AC_activation Adenylyl Cyclase Activation Gs->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase

Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT4 receptors.

Experimental_Workflow General Experimental Workflow for In Vitro Potency Determination cluster_0 Receptor Binding Assay (e.g., for D2 Antagonism) cluster_1 Functional Assay (e.g., for 5-HT4 Agonism) start_binding Start prep_membranes Prepare cell membranes expressing the receptor start_binding->prep_membranes incubation Incubate membranes with radiolabeled ligand and test compound (Clebopride/ metabolite) at various concentrations prep_membranes->incubation separation Separate bound and free radioligand incubation->separation quantification_binding Quantify radioactivity of bound ligand separation->quantification_binding analysis_binding Data analysis to determine Ki or IC50 quantification_binding->analysis_binding end_binding End analysis_binding->end_binding start_functional Start cell_culture Culture cells expressing the receptor start_functional->cell_culture stimulation Stimulate cells with test compound (Clebopride/ metabolite) at various concentrations cell_culture->stimulation measurement Measure downstream signaling (e.g., cAMP levels) stimulation->measurement analysis_functional Data analysis to determine EC50 and intrinsic activity measurement->analysis_functional end_functional End analysis_functional->end_functional

Caption: Generalized workflow for in vitro receptor binding and functional assays.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of in vitro potency data. Below are generalized methodologies for the key experiments cited.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes from a source rich in D2 receptors (e.g., bovine or canine brain striatum, or a cell line recombinantly expressing the human D2 receptor).[3]

    • Radioligand: Typically [3H]spiperone.

    • Test compounds: this compound and its metabolites.

    • Assay buffer (e.g., Tris-HCl buffer containing ions like NaCl, KCl, CaCl2, and MgCl2).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Aliquots of the cell membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Serotonin 5-HT4 Receptor Functional Assay

This assay measures the ability of a compound to activate the 5-HT4 receptor and elicit a downstream cellular response, typically the production of cyclic AMP (cAMP).

  • Materials:

    • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

    • Cell culture medium and supplements.

    • Test compounds: this compound and its metabolites.

    • A known 5-HT4 receptor agonist (e.g., serotonin) as a positive control.

    • A cAMP assay kit (e.g., HTRF, ELISA, or other immunoassay formats).

  • Procedure:

    • Cells are seeded in microplates and allowed to adhere overnight.

    • The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • The cells are then stimulated with varying concentrations of the test compound or the positive control for a defined period at 37°C.

    • The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP in the cell lysates is measured using a cAMP assay kit according to the manufacturer's instructions.

    • The concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and the intrinsic activity (the maximal response of the compound relative to the full agonist) are determined.

Conclusion

This compound demonstrates high affinity for the dopamine D2 receptor, consistent with its role as an antagonist. It also functions as a partial agonist at the serotonin 5-HT4 receptor. While the major metabolites of Clebopride have been identified, there is a notable gap in the publicly available literature regarding their in vitro potency at these two key pharmacological targets. Further research is required to quantify the D2 receptor affinity and 5-HT4 receptor activity of 4-amino-5-chloro-2-methoxybenzoic acid and N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide to fully understand their contribution to the overall pharmacological profile of this compound. Such data would be invaluable for a comprehensive assessment of the drug's efficacy and safety.

References

Safety Operating Guide

Navigating the Disposal of Clebopride Malate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of clebopride (B1669163) malate (B86768), a dopamine (B1211576) antagonist used in the study of functional gastrointestinal disorders. Adherence to these procedures is essential to protect both laboratory personnel and the environment.

Chemical and Physical Properties of Clebopride Malate

A clear understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 57645-91-7[1]
Molecular Formula C20H24ClN3O2.C4H6O5[2]
Molecular Weight 507.96 g/mol [2]
Appearance Off-white solid[1]
Melting Point 170 °C[1]
Solubility Sparingly soluble in water and methanol, slightly soluble in anhydrous ethanol, practically insoluble in methylene (B1212753) chloride.[2]
Storage Temperature +5°C[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with any pharmaceutical compound in a research setting, must be conducted in accordance with institutional guidelines and national regulations.[4] While this compound is not classified as a hazardous substance according to the CLP regulation, proper waste management is still necessary to minimize environmental impact.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE.[5] This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Waste Classification and Segregation

Proper segregation of chemical waste is crucial for safe disposal.[6]

  • Non-hazardous Pharmaceutical Waste : Based on available safety data, pure, uncontaminated this compound is not classified as hazardous waste.[1] It should be disposed of in a designated container for non-hazardous pharmaceutical waste. These containers are often color-coded; for instance, blue bins are frequently used for this purpose.[6]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), weighing papers, and contaminated lab consumables (pipettes, vials), should also be disposed of as non-hazardous pharmaceutical waste.[7]

  • Sharps : Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.[7] These are typically red.[6]

  • Hazardous Waste Mixtures : If this compound is mixed with a substance classified as hazardous (e.g., certain solvents), the entire mixture must be treated as hazardous waste.[8] This waste should be collected in a designated hazardous waste container, often color-coded black.[6]

Packaging and Labeling
  • Ensure that the waste container is properly sealed to prevent leaks or spills.

  • The container must be clearly labeled with the contents, including the name "this compound" and the approximate quantity.

  • If mixed with other substances, all components should be listed on the label.

Storage and Collection
  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • Follow your institution's procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) office or the designated waste management contractor.[8]

Final Disposal
  • The final disposal of the waste will be handled by a licensed and approved waste management facility.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[1][9] Although it is considered slightly hazardous to water, it should not be allowed to enter groundwater, water courses, or sewage systems.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound and associated waste within a laboratory environment.

G cluster_start cluster_assessment cluster_pure cluster_mixed cluster_contaminated cluster_end start Start: Identify Clebopride Malate for Disposal is_pure Is the waste pure This compound? start->is_pure non_hazardous Dispose in Non-Hazardous Pharmaceutical Waste Container is_pure->non_hazardous Yes is_hazardous_mixture Is it mixed with a hazardous substance? is_pure->is_hazardous_mixture No label_seal Label and Seal Container non_hazardous->label_seal hazardous Dispose in Hazardous Waste Container is_hazardous_mixture->hazardous Yes is_contaminated Is it contaminated labware (e.g., gloves, vials)? is_hazardous_mixture->is_contaminated No hazardous->label_seal non_hazardous_mixture Dispose in Non-Hazardous Pharmaceutical Waste Container non_hazardous_mixture->label_seal is_contaminated->non_hazardous_mixture No dispose_contaminated Dispose as Non-Hazardous Pharmaceutical Waste is_contaminated->dispose_contaminated Yes dispose_contaminated->label_seal store Store in Designated Area label_seal->store request_pickup Request EHS Pickup store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Decision workflow for the proper disposal of this compound in a laboratory.

References

Essential Safety and Handling of Clebopride Malate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Clebopride malate (B86768), a dopamine (B1211576) antagonist used in research for functional gastrointestinal disorders. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.

Personal Protective Equipment (PPE)

When handling Clebopride malate, particularly in its solid, powdered form, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical safety goggles or glassesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Skin Chemical-resistant glovesNitrile gloves are a suitable choice for handling powdered chemicals. Gloves should be inspected before use and changed regularly.
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.
Respiratory NIOSH-approved respirator or chemical fume hoodRecommended especially when handling the powder outside of a well-ventilated area to prevent inhalation of dust particles. If a respirator is used, it should be a NIOSH/MSHA or European Standard EN 149 approved respirator.

Operational Plan for Safe Handling

A systematic approach is essential for maintaining a safe laboratory environment when working with this compound.

1. Preparation:

  • Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • An eyewash station and safety shower must be readily accessible.[1]

2. Weighing and Transfer:

  • Handle the compound within a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools, such as a spatula and weighing paper, to handle the solid material.

  • Avoid generating dust. If dust is generated, ensure the ventilation system is functioning correctly.

  • When dissolving the compound, add it slowly to the solvent to prevent splashing.

3. Post-Handling:

  • Thoroughly clean the work area and any equipment used with soap and water.[2]

  • Properly remove and dispose of contaminated PPE.

  • Wash hands thoroughly after handling is complete.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Decontamination:

  • Surfaces and Equipment: Wipe down all surfaces and equipment that may have come into contact with this compound with a detergent solution followed by water.[2]

  • Spills: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal.

Disposal:

  • This compound Waste: Dispose of contents and container to an approved waste disposal plant.[3] High-temperature incineration is the preferred method for the disposal of pharmaceutical waste.

  • Contaminated Materials: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be placed in a designated, sealed hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Clean Work Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe locate_safety Locate Eyewash and Safety Shower gather_ppe->locate_safety weigh_transfer Weigh and Transfer in Fume Hood locate_safety->weigh_transfer dissolve Dissolve Compound weigh_transfer->dissolve collect_waste Collect Chemical Waste weigh_transfer->collect_waste clean_area Clean Work Area and Equipment dissolve->clean_area dissolve->collect_waste dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe clean_area->collect_waste wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands dispose_ppe->collect_waste dispose_waste Dispose via Approved Waste Disposal Plant collect_waste->dispose_waste

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
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